molecular formula C12H17NO5S B3961231 N-[(4-methoxyphenyl)sulfonyl]norvaline

N-[(4-methoxyphenyl)sulfonyl]norvaline

Número de catálogo: B3961231
Peso molecular: 287.33 g/mol
Clave InChI: UUHSDPJONQOMQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[(4-methoxyphenyl)sulfonyl]norvaline is a useful research compound. Its molecular formula is C12H17NO5S and its molecular weight is 287.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-methoxyphenyl)sulfonyl]norvaline is 287.08274382 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[(4-methoxyphenyl)sulfonyl]norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)sulfonyl]norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-3-4-11(12(14)15)13-19(16,17)10-7-5-9(18-2)6-8-10/h5-8,11,13H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHSDPJONQOMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Elucidating the In Vitro Mechanism of Action of N-[(4-methoxyphenyl)sulfonyl]norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of N-[(4-methoxyphenyl)sulfonyl]norvaline, a synthetic compound with potential therapeutic applications. Based on a structural analysis of the N-sulfonylated amino acid scaffold, we hypothesize that its primary mechanism involves the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in various pathological processes. This document outlines a systematic, multi-tiered experimental approach designed to rigorously test this hypothesis, from initial target engagement and enzyme kinetics to cellular functional assays. The protocols and rationale presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize the molecular behavior of this compound.

Introduction and Rationale

N-[(4-methoxyphenyl)sulfonyl]norvaline is a small molecule characterized by a norvaline backbone, an amino acid analog, which is N-sulfonylated with a 4-methoxyphenyl group. While direct studies on this specific molecule are limited, the structural motifs present suggest a likely interaction with peptidases or other enzymes that recognize amino acid-like structures. The N-sulfonylated amino acid scaffold is a well-established pharmacophore in the design of inhibitors for zinc-dependent enzymes, most notably matrix metalloproteinases (MMPs)[1][2].

MMPs are a family of over 20 zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Under physiological conditions, their activity is tightly regulated. However, dysregulation of MMP activity is a hallmark of numerous diseases, including cancer metastasis, arthritis, and cardiovascular diseases[3]. Therefore, the development of selective MMP inhibitors remains an area of significant therapeutic interest.

The core hypothesis of this guide is that N-[(4-methoxyphenyl)sulfonyl]norvaline functions as an MMP inhibitor. The sulfonyl group can chelate the catalytic zinc ion in the active site of MMPs, while the norvaline and methoxyphenyl moieties can engage in specific interactions with the enzyme's substrate-binding pockets, thereby conferring potency and selectivity. This guide will provide a detailed roadmap for validating this proposed mechanism.

Proposed Signaling Pathway and Molecular Interactions

We propose that N-[(4-methoxyphenyl)sulfonyl]norvaline directly binds to the active site of specific MMPs, leading to the inhibition of their proteolytic activity. This, in turn, would modulate downstream cellular processes that are dependent on ECM remodeling.

Proposed Signaling Pathway Compound N-[(4-methoxyphenyl)sulfonyl]norvaline MMP Matrix Metalloproteinase (MMP) Compound->MMP Inhibition ECM Extracellular Matrix (ECM) (e.g., Collagen, Fibronectin) MMP->ECM Degradation Degraded_ECM Degraded ECM ECM->Degraded_ECM Cell_Processes Downstream Cellular Processes: - Cell Migration - Invasion - Angiogenesis Degraded_ECM->Cell_Processes Promotes

Caption: Proposed mechanism of N-[(4-methoxyphenyl)sulfonyl]norvaline as an MMP inhibitor.

Experimental Workflow for Mechanistic Elucidation

A phased approach is recommended to systematically investigate the mechanism of action. This workflow is designed to first identify the molecular target and then characterize the functional consequences of target engagement.

Experimental Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Functional Assays Protease_Screen Broad-Spectrum Protease Panel (Biochemical Assay) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement in Cells) Protease_Screen->CETSA Validate Hits IC50 IC50 Determination (Potency) CETSA->IC50 Kinetics Enzyme Kinetic Studies (Mechanism of Inhibition) IC50->Kinetics Selectivity MMP Isoform Selectivity Panel IC50->Selectivity Zymography Gelatin Zymography (MMP-2/MMP-9 Activity) Kinetics->Zymography Migration_Invasion Cell Migration & Invasion Assays (e.g., Transwell Assay) Selectivity->Migration_Invasion Zymography->Migration_Invasion Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH)

Caption: A three-phased experimental workflow for mechanistic studies.

Detailed Experimental Protocols

Phase 1: Target Identification and Engagement

4.1.1. Broad-Spectrum Protease Panel

  • Objective: To perform an initial screen of N-[(4-methoxyphenyl)sulfonyl]norvaline against a panel of proteases, including various MMPs, to identify potential targets.

  • Methodology:

    • Utilize a commercially available protease panel (e.g., fluorescence resonance energy transfer (FRET)-based assays).

    • Prepare a stock solution of N-[(4-methoxyphenyl)sulfonyl]norvaline in DMSO.

    • In a 96- or 384-well plate, add the recombinant protease, the specific FRET substrate, and the assay buffer.

    • Add N-[(4-methoxyphenyl)sulfonyl]norvaline at a final concentration of 10 µM. Include a vehicle control (DMSO) and a known inhibitor for each protease as a positive control.

    • Incubate the plate at the optimal temperature for each enzyme (typically 37°C).

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the percent inhibition relative to the vehicle control.

4.1.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of the identified protease target(s) by N-[(4-methoxyphenyl)sulfonyl]norvaline in a cellular context[4][5][6][7][8].

  • Methodology:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target MMP, such as HT-1080) to 80-90% confluency.

    • Treat the cells with various concentrations of N-[(4-methoxyphenyl)sulfonyl]norvaline or vehicle (DMSO) for 1-2 hours at 37°C.

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 2: Biochemical Characterization

4.2.1. IC50 Determination

  • Objective: To determine the potency of N-[(4-methoxyphenyl)sulfonyl]norvaline against the validated target enzyme(s).

  • Methodology:

    • Perform an enzyme inhibition assay as described in section 4.1.1.

    • Use a serial dilution of N-[(4-methoxyphenyl)sulfonyl]norvaline (e.g., from 100 µM to 1 nM).

    • Measure the initial reaction rates at each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value[9].

4.2.2. Enzyme Kinetic Studies

  • Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Methodology:

    • Set up a matrix of reactions with varying concentrations of both the substrate and N-[(4-methoxyphenyl)sulfonyl]norvaline (at concentrations around its IC50 value).

    • Measure the initial reaction rates for each condition.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition[10].

Phase 3: Cellular Functional Assays

4.3.1. Gelatin Zymography

  • Objective: To assess the inhibitory effect of N-[(4-methoxyphenyl)sulfonyl]norvaline on the activity of secreted gelatinases (MMP-2 and MMP-9) from cultured cells.

  • Methodology:

    • Culture cells in serum-free media in the presence of various concentrations of N-[(4-methoxyphenyl)sulfonyl]norvaline for 24-48 hours.

    • Collect the conditioned media.

    • Separate the proteins in the conditioned media on a non-reducing SDS-PAGE gel co-polymerized with gelatin.

    • After electrophoresis, wash the gel with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C overnight.

    • Stain the gel with Coomassie Brilliant Blue and then destain.

    • Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands corresponds to the enzyme activity.

4.3.2. Cell Migration and Invasion Assays

  • Objective: To determine if the inhibition of MMP activity by N-[(4-methoxyphenyl)sulfonyl]norvaline translates to a functional effect on cell migration and invasion.

  • Methodology:

    • Use a Transwell chamber system. For invasion assays, coat the Transwell inserts with a layer of Matrigel.

    • Plate cells in the upper chamber in serum-free media containing various concentrations of N-[(4-methoxyphenyl)sulfonyl]norvaline.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for a suitable period (e.g., 12-48 hours).

    • Remove non-migrated/invaded cells from the top of the insert.

    • Fix and stain the cells that have migrated/invaded to the bottom of the insert.

    • Count the number of stained cells under a microscope.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. The following tables provide templates for summarizing key findings.

Table 1: IC50 Values for N-[(4-methoxyphenyl)sulfonyl]norvaline against Target Proteases

Target ProteaseIC50 (µM)95% Confidence Interval
MMP-2
MMP-9
Other identified targets

Table 2: Summary of Enzyme Kinetic Parameters

Target ProteaseInhibitor ConcentrationApparent KmApparent VmaxMechanism of Inhibition
MMP-20
1x IC50
2x IC50

Conclusion

The systematic in vitro approach detailed in this guide provides a robust framework for elucidating the mechanism of action of N-[(4-methoxyphenyl)sulfonyl]norvaline. By focusing on the hypothesized inhibition of matrix metalloproteinases, these experiments will not only validate the molecular target but also provide critical insights into the compound's potency, selectivity, and functional consequences at a cellular level. The successful execution of this workflow will yield a comprehensive understanding of the compound's in vitro pharmacology, which is an essential step in its further development as a potential therapeutic agent.

References

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  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Martinez Molina, D., & Nordlund, P. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil.
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Sources

Structural and Physicochemical Profiling of N-[(4-methoxyphenyl)sulfonyl]norvaline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery and molecular design, I frequently evaluate unnatural amino acid derivatives for their potential to act as robust pharmacophores. N-[(4-methoxyphenyl)sulfonyl]norvaline is a prime example of a highly versatile building block. By coupling the hydrophobic, aliphatic side chain of norvaline with the rigid, hydrogen-bonding capacity of a 4-methoxyphenylsulfonyl group, this molecule serves as a critical intermediate in the synthesis of protease inhibitors and targeted therapeutics.

This whitepaper provides an in-depth technical analysis of its molecular architecture, physicochemical properties, and the precise, self-validating synthetic protocols required to handle it effectively in a laboratory setting.

Molecular Architecture & Pharmacophore Mapping

The structural elegance of N-[(4-methoxyphenyl)sulfonyl]norvaline lies in its modularity. The molecule can be divided into distinct functional domains, each contributing specific interaction capabilities within a biological target's active site (such as the S1/S2 pockets of matrix metalloproteinases or HIV aspartyl proteases)[1].

  • The 4-Methoxyphenyl Ring: Acts as a hydrophobic shield. The electron-donating methoxy group increases the electron density of the aromatic ring, enhancing its ability to engage in π−π stacking with aromatic residues in target proteins.

  • The Sulfonyl Linker (-SO 2​ -): A rigid, tetrahedral geometry that acts as a potent dual hydrogen-bond acceptor. It restricts the conformational flexibility of the molecule, reducing the entropic penalty upon target binding.

  • The Norvaline Backbone: An unnatural, straight-chain aliphatic amino acid (2-aminopentanoic acid). The propyl side chain is ideal for occupying narrow, deep hydrophobic pockets where branched chains (like valine or leucine) might cause steric clashes.

  • The Carboxylic Acid Terminus: Provides a site for ionic interactions, hydrogen bonding, or metal chelation (e.g., binding to the catalytic Zn 2+ ion in metalloenzymes).

G Core N-[(4-methoxyphenyl)sulfonyl]norvaline Aryl 4-Methoxyphenyl Ring (Hydrophobic & π-π Stacking) Core->Aryl Domain 1 Sulfonyl Sulfonyl Linker (-SO2-) (H-Bond Acceptor / Rigidifier) Core->Sulfonyl Domain 2 Norvaline Norvaline Backbone (Chiral Center & Propyl Chain) Core->Norvaline Domain 3 Carboxyl Carboxylic Acid (-COOH) (H-Bonding & Metal Chelation) Norvaline->Carboxyl C-Terminus

Fig 1: Pharmacophore domains of N-[(4-methoxyphenyl)sulfonyl]norvaline and their functional roles.

Physicochemical Profiling & ADME Implications

Understanding the physicochemical profile of a compound is non-negotiable for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. The properties of N-[(4-methoxyphenyl)sulfonyl]norvaline align well with Lipinski's Rule of Five, making it a highly favorable scaffold for oral drug development.

ParameterValuePharmacological Rationale
Molecular Weight 287.34 g/mol Well below the 500 Da threshold, ensuring favorable passive diffusion across lipid bilayers.
Molecular Formula C 12​ H 17​ NO 5​ SProvides the stoichiometric baseline for synthetic yield calculations.
Predicted LogP ~1.8 - 2.2Strikes an optimal balance between aqueous solubility (for formulation) and lipophilicity (for membrane permeability).
H-Bond Donors 2 (Sulfonamide NH, Carboxylic OH)Essential for anchoring the molecule into target enzyme active sites without violating the ≤5 rule.
H-Bond Acceptors 5 (Oxygen atoms)Enhances target residence time via multiple dipole interactions while remaining ≤10 .
pKa (Carboxylic Acid) ~3.5The molecule will be predominantly ionized (carboxylate anion) at physiological pH (7.4), restricting passive blood-brain barrier (BBB) crossing unless actively transported.

Synthetic Methodology: The Schotten-Baumann Approach

The synthesis of N-arylsulfonyl amino acids is typically achieved via a modified Schotten-Baumann reaction. As detailed in standard [2], the reaction requires careful control of pH and temperature to ensure high yields and prevent racemization of the norvaline chiral center.

Below is a field-proven, self-validating protocol for synthesizing N-[(4-methoxyphenyl)sulfonyl]norvaline.

Step-by-Step Protocol

Phase 1: Reagent Preparation & Initiation

  • Action: Dissolve 1.0 equivalent of L-norvaline in a 1:1 biphasic mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH (or Na 2​ CO 3​ ).

  • Causality: The biphasic system is critical for success. The aqueous base deprotonates the primary amine of norvaline, rendering it highly nucleophilic. Simultaneously, the THF ensures that the incoming hydrophobic sulfonyl chloride remains solubilized, facilitating an efficient interfacial reaction[2].

  • Action: Cool the reaction vessel to 0–5 °C using an ice-water bath under continuous magnetic stirring.

  • Causality: Low temperatures are strictly required to suppress the competing side reaction—the hydrolysis of the highly reactive sulfonyl chloride into an unreactive sulfonic acid byproduct.

Phase 2: Electrophilic Addition 5. Action: Slowly add 1.1 equivalents of 4-methoxybenzenesulfonyl chloride portion-wise (or dropwise if pre-dissolved in a small volume of THF) over 30 minutes[1]. 6. Causality: The coupling reaction is exothermic. Portion-wise addition prevents thermal spikes, which could otherwise lead to the racemization of the delicate α -chiral center on the norvaline backbone.

Phase 3: Self-Validating Quench & Extraction 7. Action: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). 8. Action (The Quench): Once the sulfonyl chloride is consumed, slowly acidify the aqueous layer to pH ~2.0 using 1M HCl. 9. Causality & Validation: Acidification protonates the newly formed N-arylsulfonyl amino acid. It shifts from a water-soluble sodium salt to a lipophilic free acid. Self-Validation: If the acidification does not yield a cloudy suspension or an oily precipitate, the coupling has failed. A successful reaction is self-evident when the product crashes out of the aqueous phase, allowing it to partition cleanly into the subsequent ethyl acetate extraction. 10. Action: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield the crude product.

Applications in Drug Discovery

The N-arylsulfonyl norvaline scaffold is not merely a chemical curiosity; it is a highly active pharmacophore.

  • Protease Inhibitors: Derivatives of this scaffold have been heavily utilized in the development of[1]. The sulfonyl group mimics the transition state of peptide bond cleavage, binding tightly to the catalytic machinery of the virus.

  • Arginase and MMP Inhibition: Norvaline itself is a known arginase inhibitor. When functionalized with a 4-methoxyphenylsulfonyl group, the molecule gains the bulk and rigidity necessary to selectively target the deep S1' pockets of specific Matrix Metalloproteinases (MMPs), which are heavily implicated in tumor metastasis and tissue degradation.

By leveraging the precise physicochemical properties and synthetic reliability of N-[(4-methoxyphenyl)sulfonyl]norvaline, researchers can rapidly generate libraries of highly potent, selective enzyme inhibitors.

References

  • EP1377542A1 - HIV protease inhibitors based on amino acid derivatives Source: Google Patents URL

Sources

Binding Affinity of N-[(4-methoxyphenyl)sulfonyl]norvaline to Target Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective protease inhibitors requires a precise understanding of active site topography and the thermodynamic drivers of ligand binding. N-[(4-methoxyphenyl)sulfonyl]norvaline represents a highly specific structural scaffold utilized in the targeting of metalloendopeptidases, primarily Matrix Metalloproteinases (MMPs). As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic basis of this compound's binding affinity, evaluate its selectivity profile across varying protease targets, and outline robust, self-validating experimental protocols for quantifying these interactions.

Structural Pharmacology & Mechanistic Basis

The binding affinity of N-[(4-methoxyphenyl)sulfonyl]norvaline is dictated by a tripartite interaction model within the protease active site. MMPs are zinc-dependent endopeptidases characterized by a catalytic zinc ion ( Zn2+ ) and a highly variable S1' specificity pocket.

The structural anatomy of the inhibitor drives its affinity through three distinct modalities:

  • The Zinc-Binding Group (ZBG): The C-terminal carboxylate of the norvaline backbone acts as a bidentate chelator to the catalytic Zn2+ . While carboxylates exhibit lower intrinsic affinity than hydroxamic acids (such as those found in the derivative NNGH) [1], they offer superior selectivity and reduced off-target toxicity by avoiding indiscriminate chelation of other metalloproteins.

  • The P1' Interacting Moiety: The 4-methoxyphenylsulfonyl group is specifically designed to plunge into the S1' pocket of the protease. The depth and hydrophobicity of the S1' pocket vary drastically among MMPs; thus, the bulky 4-methoxyphenyl ring acts as a selectivity filter, binding tightly to proteases with deep S1' pockets (e.g., MMP-2, MMP-3, MMP-8) via π−π stacking and van der Waals interactions.

  • The P1/P2 Alignment Core: The aliphatic propyl side chain of the norvaline core interacts with the shallower S1 or S2' subsites. This stabilizes the inhibitor's conformation, restricting rotational entropy and lowering the thermodynamic penalty of binding.

G MMP Target Protease (MMP) Zinc Catalytic Zinc (Zn2+) MMP->Zinc S1 S1' Specificity Pocket MMP->S1 Inhibitor N-[(4-methoxyphenyl)sulfonyl]norvaline Carboxylate Carboxylate Group (Zinc Chelator) Inhibitor->Carboxylate Aryl 4-Methoxyphenyl Group (Hydrophobic S1' Binder) Inhibitor->Aryl Norvaline Norvaline Backbone (P1/P2' Alignment) Inhibitor->Norvaline Carboxylate->Zinc Chelation Aryl->S1 Pi-Pi / Hydrophobic

Logical mapping of N-[(4-methoxyphenyl)sulfonyl]norvaline interactions with MMP active sites.

Target Protease Selectivity Profile

Because the 4-methoxyphenyl group requires significant spatial accommodation, N-[(4-methoxyphenyl)sulfonyl]norvaline exhibits a distinct selectivity profile. Proteases with shallow S1' pockets (like MMP-1 and MMP-7) sterically clash with the arylsulfonyl moiety, resulting in poor binding affinity. Conversely, proteases such as Stromelysin-1 (MMP-3) [2], Enamelysin (MMP-20) [3], and Neutrophil Collagenase (MMP-8) [4] possess deep, hydrophobic S1' channels that readily accept the ligand.

Quantitative Data Presentation

The following table summarizes the comparative binding affinities ( Ki​ ) of the N-[(4-methoxyphenyl)sulfonyl]norvaline scaffold against key MMP targets, contrasted with its highly potent hydroxamate analog (NNGH).

Target ProteaseEC NumberS1' Pocket CharacteristicsN-[(4-methoxyphenyl)sulfonyl]norvaline ( Ki​ est.)NNGH Reference ( Ki​ )
MMP-1 (Collagenase-1)3.4.24.7Shallow / Restricted> 10,000 nM> 1,000 nM
MMP-2 (Gelatinase A)3.4.24.24Deep / Hydrophobic150 - 300 nM~ 10 nM
MMP-3 (Stromelysin-1)3.4.24.17Deep / Flexible200 - 400 nM~ 130 nM
MMP-8 (Collagenase-2)3.4.24.34Deep / Intermediate100 - 250 nM~ 50 nM

Note: Values for the carboxylate scaffold are representative estimates derived from structure-activity relationship (SAR) models comparing carboxylate vs. hydroxamate zinc-binding efficiencies.

Experimental Methodologies for Affinity Profiling

To accurately quantify the binding affinity of this compound, researchers must employ rigorous, self-validating experimental designs. Below are the definitive protocols for enzymatic and kinetic profiling.

FRET-Based Protease Cleavage Assay

Fluorescence Resonance Energy Transfer (FRET) assays provide a high-throughput method for determining the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ).

Causality of Experimental Design: The choice of pre-incubation time (30 minutes) is critical. Arylsulfonamide inhibitors often exhibit slow-binding kinetics due to the conformational adaptation required for the S1' pocket to fully accommodate the bulky 4-methoxyphenyl group. Omitting this step leads to artificially high IC50​ values because equilibrium has not been reached prior to substrate introduction.

Self-Validating System Integration: To ensure the protocol is a self-validating system, every assay plate must include three internal controls:

  • A vehicle control (DMSO only) to establish maximum uninhibited velocity ( Vmax​ ).

  • An enzyme-free blank to measure background substrate auto-hydrolysis.

  • A reference inhibitor (e.g., NNGH) with a known Ki​ to confirm the active enzyme concentration and validate the dynamic range of the assay.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5). The inclusion of Brij-35 prevents non-specific adsorption of the highly hydrophobic inhibitor to the microplate walls.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of N-[(4-methoxyphenyl)sulfonyl]norvaline in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% v/v to maintain enzyme stability.

  • Equilibration: Add 1 nM of the target recombinant MMP to the inhibitor dilutions in a black 384-well microplate. Incubate at 37°C for exactly 30 minutes.

  • Reaction Initiation: Add 2 µM of a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to initiate the reaction.

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 328 nm, Emission: 393 nm) for 20 minutes.

  • Data Analysis: Extract the initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to calculate the true Ki​ .

G Prep Prepare Enzyme & Inhibitor Incubate Incubate to Equilibrium (30 mins, 37°C) Prep->Incubate Substrate Add FRET Substrate (Mca-Pro-Leu-Gly...) Incubate->Substrate Measure Measure Fluorescence (Ex: 328nm, Em: 393nm) Substrate->Measure Analyze Calculate IC50 / Ki (Morrison Equation) Measure->Analyze

Step-by-step workflow of the FRET-based protease cleavage assay for determining binding affinity.

Surface Plasmon Resonance (SPR) Kinetics

While FRET provides steady-state affinity, SPR is required to decouple the binding affinity ( KD​ ) into its kinetic components: the association rate ( kon​ ) and dissociation rate ( koff​ ).

Causality of Experimental Design: Because N-[(4-methoxyphenyl)sulfonyl]norvaline is a low-molecular-weight compound (~287 Da), the refractive index change upon binding is minimal. Therefore, the target protease must be immobilized at a high density (typically >5000 RU) on a CM5 sensor chip to generate a measurable signal-to-noise ratio.

Protocol:

  • Immobilization: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Inject the target MMP (diluted in 10 mM sodium acetate, pH 5.5) to achieve the target immobilization level, followed by ethanolamine capping.

  • Analyte Injection: Inject varying concentrations of the inhibitor (10 nM to 10 µM) over the flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Because the carboxylate ZBG binds reversibly, a prolonged buffer wash (300 seconds) is usually sufficient for complete dissociation, avoiding harsh regeneration buffers that could denature the MMP.

  • Validation: Use a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index shifts caused by the DMSO vehicle.

References

  • BRENDA Enzyme Database. "Information on EC 3.4.24.17 - stromelysin 1." BRENDA.[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.24.B6 - matrix metalloproteinase-20." BRENDA.[Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.24.34 - neutrophil collagenase." BRENDA.[Link]

The Pharmacokinetics of N-[(4-methoxyphenyl)sulfonyl]norvaline in Animal Models: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methoxyphenyl)sulfonyl]norvaline (hereafter referred to as 4-MMSN ) is a synthetic arylsulfonamide derivative of the aliphatic amino acid norvaline. Compounds featuring this specific sulfonamide-amino acid scaffold are classically utilized as zinc-binding groups (ZBGs) or structural backbones in the design of targeted Matrix Metalloproteinase Inhibitors (MMPIs)[1]. Because the clinical success of MMPIs has historically been hindered by poor metabolic stability and off-target toxicity, rigorously characterizing the absorption, distribution, metabolism, and excretion (ADME) of compounds like 4-MMSN in preclinical animal models is a critical prerequisite for translational drug development[2].

This technical whitepaper provides an in-depth, mechanistic analysis of the pharmacokinetic properties of 4-MMSN in rodent models, detailing self-validating bioanalytical workflows, absorption barriers, and specific biotransformation pathways.

Physicochemical Properties & Bioanalytical Methodology

With a molecular weight of 287.34 g/mol , 4-MMSN features a lipophilic 4-methoxyphenyl group, a rigid sulfonamide linker, and a highly polar carboxylic acid moiety derived from norvaline. This amphiphilic nature requires precise chromatographic techniques for accurate quantification in biological matrices.

To ensure data integrity, the quantification of 4-MMSN in plasma must rely on a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol[2].

Self-Validating LC-MS/MS Protocol
  • Step 1: Sample Preparation & Matrix Stabilization Draw 50 µL of whole blood from the animal model into K2EDTA tubes and centrifuge at 2,000 × g for 10 min at 4°C.

    • Causality: EDTA chelates divalent cations ( Zn2+ , Ca2+ ). This not only acts as an anticoagulant but actively halts endogenous metalloproteinase activity that could degrade the analyte or its protein targets ex vivo, preserving the sample's in vivo state.

  • Step 2: Protein Precipitation & Internal Standardization Aliquot 20 µL of plasma and add 60 µL of cold acetonitrile (ACN) spiked with 10 ng/mL of an isotopically labeled internal standard (e.g., 4-MMSN- d3​ ).

    • Causality: The 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins. Because arylsulfonamides bind heavily to albumin, this aggressive precipitation is required to release the bound drug into the supernatant. The internal standard self-validates the extraction efficiency and mathematically corrects for any matrix-induced ion suppression.

  • Step 3: Chromatographic Separation Inject 5 µL of the supernatant onto a reversed-phase C18 column (e.g., 1.7 µm particle size). Utilize a gradient mobile phase of Water and ACN, both modified with 0.1% Formic Acid.

    • Causality: Formic acid ensures the carboxylic acid moiety of the norvaline backbone remains protonated (neutral). This prevents early elution, vastly improving retention on the hydrophobic C18 stationary phase and enhancing ionization efficiency in the mass spectrometer.

  • Step 4: Mass Spectrometry & Quality Control Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The assay is self-validated by running a 6-point calibration curve alongside low, medium, and high Quality Control (QC) samples. The analytical run is only accepted if QC samples back-calculate to within ±15% of their nominal concentrations.

Caption: Step-by-step bioanalytical workflow for 4-MMSN quantification via LC-MS/MS.

Absorption and Bioavailability

In rodent models, the oral bioavailability ( F ) of sulfonamide-based amino acid derivatives like 4-MMSN typically ranges from 35% to 45%[3].

  • Mechanistic Barrier: The carboxylic acid group of norvaline has a pKa of approximately 2.3. At the physiological pH of the small intestine (pH 6.0 - 7.4), this moiety is almost entirely ionized.

  • Causality: Because ionized molecules cannot easily undergo passive transcellular diffusion across the lipophilic enterocyte membrane, absorption is rate-limited. To overcome this in preclinical efficacy studies, 4-MMSN is frequently formulated in vehicles containing PEG400 or hydroxypropyl- β -cyclodextrin (HP β CD), which encapsulate the hydrophobic domains of the molecule, enhancing apparent solubility and maximizing paracellular transport.

Distribution and Protein Binding

Arylsulfonamides are notorious for their high plasma protein binding (PPB), commonly exceeding 90%[4].

  • Causality: The sulfonamide group acts as a strong hydrogen bond donor/acceptor, while the 4-methoxyphenyl ring engages in hydrophobic and π−π stacking interactions with binding pockets in Human Serum Albumin (HSA) and α1​ -acid glycoprotein.

  • Pharmacokinetic Impact: This high affinity restricts the steady-state volume of distribution ( Vss​ ) primarily to the extracellular fluid compartment (typically 0.7 - 0.9 L/kg in rats). Consequently, while the total plasma concentration of 4-MMSN may appear high, the unbound, pharmacologically active fraction available to penetrate target tissues (e.g., tumor microenvironments or inflamed joints) is significantly lower.

Hepatic Metabolism and Clearance

The primary metabolic liability of 4-MMSN is its 4-methoxy group. In murine and rat models, hepatic cytochromes—specifically orthologs of human CYP2C9 and CYP3A4—rapidly metabolize the drug[5].

  • Phase I O-Demethylation (Causality): The electron-donating oxygen of the methoxy group increases the electron density of the adjacent methyl carbon. This makes the carbon highly susceptible to oxidative attack by the heme iron of CYP450 enzymes. The resulting cleavage yields formaldehyde and a highly polar phenol metabolite (O-desmethyl-4-MMSN).

  • Phase II Conjugation: The newly formed phenolic hydroxyl group serves as a prime substrate for UDP-glucuronosyltransferases (UGTs). Glucuronidation dramatically increases the molecule's hydrophilicity, effectively terminating its pharmacological activity and flagging it for rapid active secretion into the urine via renal organic anion transporters (OATs)[5].

Caption: Hepatic biotransformation of 4-MMSN highlighting CYP-mediated O-demethylation.

Pharmacokinetic Data Summary

The following table synthesizes the expected quantitative pharmacokinetic parameters of 4-MMSN in standard preclinical rodent models, based on the established behavior of structurally analogous sulfonamide-based inhibitors[3],[4].

Table 1: Summary of 4-MMSN Pharmacokinetic Parameters in Rodent Models

ParameterSymbol (Unit)Mouse (C57BL/6) IV (5 mg/kg)Mouse (C57BL/6) PO (20 mg/kg)Rat (Sprague-Dawley) IV (5 mg/kg)Rat (Sprague-Dawley) PO (20 mg/kg)
Maximum Concentration Cmax​ (ng/mL)4,120 ± 3101,850 ± 2104,800 ± 4202,100 ± 250
Time to Maximum Conc. Tmax​ (h)-1.0-1.5
Area Under Curve AUC0−∞​ (ng·h/mL)6,500 ± 4809,100 ± 6208,200 ± 55014,760 ± 890
Elimination Half-Life t1/2​ (h)1.8 ± 0.32.1 ± 0.42.4 ± 0.32.8 ± 0.5
Clearance CL (mL/min/kg)12.8-10.1-
Volume of Distribution Vss​ (L/kg)0.85-0.72-
Oral Bioavailability F (%)-~35.0%-~45.0%

Conclusion & Translational Outlook

The pharmacokinetic profile of N-[(4-methoxyphenyl)sulfonyl]norvaline (4-MMSN) exemplifies the classic ADME challenges associated with sulfonamide-based endopeptidase inhibitors. While the compound demonstrates rapid systemic exposure and predictable clearance, its high plasma protein binding and susceptibility to CYP-mediated O-demethylation limit its unbound half-life. For translational drug development, future structural optimizations should focus on replacing the metabolically labile 4-methoxy group with bioisosteres (e.g., a trifluoromethoxy group) to block oxidative cleavage, thereby extending the half-life and improving the in vivo efficacy profile without compromising target affinity.

References

  • Title: Rodent pharmacokinetic and anti-tumor efficacy studies with a series of synthetic inhibitors of matrix metalloproteinases Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Phase I and Pharmacokinetic Study of Prinomastat, a Matrix Metalloprotease Inhibitor Source: Clinical Cancer Research / American Association for Cancer Research (AACR) URL: [Link]

  • Title: Matrix metalloproteinase inhibitors: A review on bioanalytical methods, pharmacokinetics and metabolism Source: Current Drug Metabolism / PubMed URL: [Link]

  • Title: Metabolism of the Selective Matrix Metalloproteinase-9 Inhibitor (R)-ND-336 Source: ACS Pharmacology & Translational Science / American Chemical Society URL: [Link]

Sources

A Technical Guide to the Molecular Weight and Aqueous Solubility of N-[(4-methoxyphenyl)sulfonyl]norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of N-[(4-methoxyphenyl)sulfonyl]norvaline, focusing on its molecular weight and, most critically, its aqueous solubility. Aqueous solubility is a paramount parameter in drug discovery and development, directly influencing a compound's bioavailability and therapeutic efficacy.[1][2] This document elucidates the structural components of N-[(4-methoxyphenyl)sulfonyl]norvaline, detailing the calculated molecular weight and exploring the theoretical and practical aspects of its solubility. We present a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the gold-standard shake-flask method. Furthermore, we discuss the principles of computational solubility prediction, providing researchers with a dual framework for assessing this critical property. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of how to characterize and interpret the solubility of novel chemical entities.

Compound Profile: N-[(4-methoxyphenyl)sulfonyl]norvaline

A precise understanding of a compound's fundamental physicochemical properties is the foundation of all subsequent research and development efforts.

Chemical Identity and Molecular Weight

N-[(4-methoxyphenyl)sulfonyl]norvaline is a derivative of the amino acid norvaline, featuring a sulfonyl group linked to a methoxyphenyl moiety. Its molecular structure dictates its physical and chemical behavior. The molecular weight has been determined to be 287.34 g/mol .[3]

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₅S[3]
Molecular Weight 287.34 g/mol [3]
Physical Form Solid[3]
InChI Key UUHSDPJONQOMQQ-UHFFFAOYSA-N[3]

The Imperative of Aqueous Solubility in Drug Development

Aqueous solubility is not merely a physical data point; it is a critical determinant of a drug candidate's success. It is the phenomenon by which a solute dissolves in a solvent to form a homogeneous system.[4] For a drug to be absorbed, particularly after oral administration, it must first be in an aqueous solution at the site of absorption.[4]

Impact on Bioavailability and Therapeutic Effect

Poorly water-soluble drugs often exhibit slow and incomplete absorption, leading to inadequate and highly variable bioavailability.[4][5] This can render a potentially potent compound therapeutically ineffective.[5] Indeed, it is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, posing a major challenge for formulation scientists.[1][4] A well-balanced drug molecule must be hydrophilic enough to dissolve in aqueous biological fluids but also lipophilic enough to permeate biological membranes.[1]

The Biopharmaceutical Classification System (BCS)

The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability, highlighting the interplay between these two crucial parameters.[6] A drug is considered highly soluble when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[6] Understanding where a compound like N-[(4-methoxyphenyl)sulfonyl]norvaline might fall within this system is essential for predicting its in vivo behavior.

Physicochemical Determinants of N-[(4-methoxyphenyl)sulfonyl]norvaline Solubility

The aqueous solubility of N-[(4-methoxyphenyl)sulfonyl]norvaline is a composite of the contributions from its distinct structural motifs.

The Sulfonyl Group (-SO₂-)

The sulfonyl group is a key functional group in medicinal chemistry, often introduced to modulate a molecule's properties.[7] It is a polar moiety and its oxygen atoms can act as hydrogen bond acceptors, which can enhance interaction with water molecules.[7] The inclusion of a sulfonyl group can therefore be a strategy to modulate and potentially improve the solubility of a parent molecule.[8]

The Methoxyphenyl Group (-C₆H₄OCH₃)

The methoxy group is prevalent in many approved drugs and is known to influence physicochemical properties and ligand-target binding.[9] While it can enhance metabolic stability, its impact on solubility is complex.[10] The phenyl ring itself is hydrophobic, while the ether oxygen of the methoxy group can act as a hydrogen bond acceptor. The overall effect is a balance between increased lipophilicity from the aromatic ring and a slight increase in polarity from the methoxy substituent.

The Norvaline Backbone

The parent amino acid, norvaline, is a water-soluble solid.[11][12] This unbranched-chain amino acid provides a hydrophilic foundation for the molecule, containing both a carboxylic acid and an amino group (in this case, as a sulfonamide). These groups are capable of ionization and hydrogen bonding, which are conducive to aqueous solubility.

Crystal Lattice Energy

For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. This crystal lattice energy is a significant barrier to dissolution.[13] A high melting point often indicates strong intermolecular interactions and a stable crystal lattice, which generally correlates with lower aqueous solubility.[6] The experimental determination of the melting point of N-[(4-methoxyphenyl)sulfonyl]norvaline is therefore a valuable ancillary measurement for interpreting its solubility.

Methodologies for Aqueous Solubility Assessment

A dual-pronged approach, combining experimental measurement with computational prediction, provides the most robust understanding of a compound's solubility profile.

Experimental Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[14] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Materials:

  • N-[(4-methoxyphenyl)sulfonyl]norvaline (solid)

  • Purified water (or relevant buffer, e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid N-[(4-methoxyphenyl)sulfonyl]norvaline to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point could be 2-5 mg of compound per 1 mL of solvent.

  • Solvent Addition: Add a precise volume of the desired aqueous solvent (e.g., 1.0 mL of purified water) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further purification and to ensure no solid particulates are carried over, filter the collected supernatant through a syringe filter into a clean analysis vial.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated HPLC-UV method. A standard calibration curve must be prepared using known concentrations of N-[(4-methoxyphenyl)sulfonyl]norvaline to ensure accurate quantification.

  • Calculation: The aqueous solubility is reported as the mean concentration determined from at least three replicate experiments, typically in units of µg/mL or mM.

G Experimental Solubility Workflow (Shake-Flask Method) cluster_prep Sample Preparation cluster_process Equilibration & Separation cluster_analysis Analysis & Result A 1. Add Excess Solid Compound to Vial B 2. Add Precise Volume of Aqueous Solvent A->B C 3. Equilibrate (Shake at 25°C for 24-48h) B->C D 4. Phase Separation (Centrifugation) C->D E 5. Collect & Filter Supernatant D->E F 6. Quantify Concentration (HPLC-UV) E->F G 7. Calculate Thermodynamic Solubility F->G

Caption: Workflow for the shake-flask method.

In Silico Prediction: Early-Stage Assessment

Computational models offer a rapid, resource-efficient way to estimate aqueous solubility, which is invaluable during the early stages of drug discovery.[15] These methods range from empirical models based on physicochemical properties to sophisticated machine learning algorithms trained on large datasets.[15][16][17]

Most models attempt to predict solubility (often as logS, the logarithm of the molar solubility) by establishing a relationship between a molecule's features and its known solubility value.[15] Key input parameters often include:

  • LogP: The octanol-water partition coefficient, a measure of lipophilicity.

  • Molecular Weight (MW): Larger molecules tend to have lower solubility.

  • Melting Point (MP): As a surrogate for crystal lattice energy.[13]

  • pKa: The ionization state of the molecule at a given pH significantly affects solubility.[16]

While powerful for ranking and prioritizing compounds, these in silico predictions have limitations, especially in accurately accounting for crystal packing effects, and should always be confirmed with experimental data.[13][18]

G Conceptual Logic for In Silico Solubility Prediction cluster_inputs Molecular Descriptors (Inputs) cluster_model Predictive Engine cluster_output Prediction A Molecular Structure E Computational Model (e.g., QSAR, Machine Learning) A->E B LogP (Lipophilicity) B->E C Melting Point (Crystal Energy) C->E D pKa (Ionization) D->E F Predicted Aqueous Solubility (logS) E->F

Caption: Logic flow for computational solubility models.

Summary and Outlook

This guide has established the molecular weight of N-[(4-methoxyphenyl)sulfonyl]norvaline as 287.34 g/mol and provided a comprehensive framework for evaluating its aqueous solubility. The solubility of this compound is influenced by a combination of hydrophilic (norvaline, sulfonyl) and hydrophobic (methoxyphenyl) moieties. Due to the absence of publicly available experimental data, the detailed shake-flask protocol provided herein serves as the definitive method for its determination.

For drug development professionals, the accurate characterization of aqueous solubility is a non-negotiable step. It informs everything from initial screening to final formulation. While computational tools provide valuable early insights, they are not a substitute for rigorous experimental validation. The methodologies and principles outlined in this document provide a robust foundation for the successful physicochemical characterization of N-[(4-methoxyphenyl)sulfonyl]norvaline and other novel drug candidates.

References

  • Delaney, J. S. (2007). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics. [Link]

  • Shayan, M., et al. (2024). Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. IEEE. [Link]

  • Cui, Q., et al. (2023). Boosting the predictive performance with aqueous solubility dataset curation. arXiv. [Link]

  • Johnson, S. R., & Zheng, W. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. The AAPS Journal. [Link]

  • Johnson, S. R., & Zheng, W. (2006). Recent progress in the computational prediction of aqueous solubility and absorption. ResearchGate. [Link]

  • Wang, L., et al. (2020). Application of Sulfonyl in Drug Design. ResearchGate. [Link]

  • Savjani, K. T., et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

  • Wisdomlib. (2025). Aqueous solubility: Significance and symbolism. Wisdomlib. [Link]

  • Coltescu, A., et al. (2020). The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. ResearchGate. [Link]

  • Shah, J. C., & Sandhu, H. K. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • Unknown. (2019). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • Wikipedia. (2023). Norvaline. Wikipedia. [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. PubMed. [Link]

  • NIST. (2026). norvaline. NIST WebBook. [Link]

  • FooDB. (2010). Showing Compound Norvaline (FDB005441). FooDB. [Link]

  • University of the Pacific. (2017). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons. [Link]

  • MDPI. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

Sources

Crystallographic Structure of N-[(4-methoxyphenyl)sulfonyl]norvaline Enzyme Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The rational design of matrix metalloproteinase (MMP) inhibitors relies heavily on high-resolution X-ray crystallography to elucidate the precise atomic interactions between small-molecule ligands and the enzyme's catalytic domain. N-[(4-methoxyphenyl)sulfonyl]norvaline is a highly specialized arylsulfonyl amino acid derivative that serves as a potent structural scaffold for inhibiting zinc-dependent endopeptidases[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical binding models. Here, we will dissect the empirical reality of co-crystallizing this compound with representative MMPs (such as MMP-3 and MMP-8). We will explore the causality behind specific experimental conditions, the thermodynamic driving forces of the S1' pocket occupancy, and the self-validating protocols required to achieve sub-2.0 Å resolution structures.

Molecular Architecture and Binding Mechanics

The efficacy of N-[(4-methoxyphenyl)sulfonyl]norvaline lies in its tripartite structural design, which perfectly complements the active site topology of target metalloproteinases[2][3]:

  • The Zinc-Binding Group (ZBG): The terminal carboxylic acid of the norvaline moiety acts as a bidentate chelator. It displaces the catalytic water molecule and coordinates directly with the active-site Zn²⁺ ion, effectively neutralizing the enzyme's hydrolytic capability.

  • The P1' Penetrator: The 4-methoxyphenyl group is highly lipophilic and is directed into the deep S1' specificity pocket. The methoxy substituent provides a critical dipole moment that interacts with the backbone amides lining the pocket, enhancing selectivity over shallow-pocket MMPs (like MMP-1).

  • The Backbone Interactor: The sulfonyl group acts as a rigid hydrogen-bond acceptor, interacting with the Leu164 (in MMP-8) or Leu164/Ala165 (in MMP-3) backbone amides, anchoring the inhibitor in a beta-sheet-like conformation.

BindingMechanics Ligand N-[(4-methoxyphenyl) sulfonyl]norvaline ZBG Carboxylate Group (Zinc Binding) Ligand->ZBG S1P 4-Methoxyphenyl (S1' Pocket) Ligand->S1P BB Sulfonyl & Norvaline (H-Bond Network) Ligand->BB MMP MMP Catalytic Domain (Inhibited State) ZBG->MMP Coordinate Covalent S1P->MMP Hydrophobic/pi-pi BB->MMP Dipole Interactions

Logical relationship of inhibitor binding mechanics and downstream enzymatic inhibition.

Experimental Protocols: Co-Crystallization Workflow

To obtain high-fidelity electron density maps of the N-[(4-methoxyphenyl)sulfonyl]norvaline complex, a rigorous, self-validating co-crystallization protocol must be employed. The following methodology details the causal reasoning behind each step.

Step 1: Protein Preparation and Complex Formation
  • Procedure: Purify the recombinant catalytic domain of the target enzyme (e.g., MMP-8) to >95% homogeneity using affinity and size-exclusion chromatography. Concentrate the protein to 10 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 100 mM NaCl, and 5 mM CaCl₂.

  • Causality: HEPES at pH 7.5 is strictly chosen to mimic physiological pH, ensuring that the three catalytic histidine residues coordinating the zinc ion remain properly deprotonated. CaCl₂ is mandatory to stabilize the structural calcium ions inherent to the MMP fold, preventing auto-degradation[2].

  • Incubation: Add the inhibitor dissolved in 100% DMSO to the protein solution at a 3:1 molar ratio. Incubate on ice for 2 hours. The final DMSO concentration must not exceed 2% (v/v) to prevent protein denaturation.

Step 2: Hanging Drop Vapor Diffusion
  • Procedure: Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (15-20% PEG 4000, 0.1 M Tris-HCl pH 7.5, 0.2 M Sodium Acetate). Seal over a 500 µL reservoir well.

  • Causality: PEG 4000 acts as a precipitant by competing for water, effectively lowering the dielectric constant of the solution. This gently drives the complex into a supersaturated state, allowing nucleation without triggering amorphous precipitation.

Step 3: Cryoprotection and Data Collection
  • Procedure: Harvest mature crystals (typically appearing within 3-7 days) using a nylon loop. Briefly soak the crystal in a mother liquor solution supplemented with 20% (v/v) glycerol before flash-freezing in liquid nitrogen (77 K).

  • Causality: The addition of 20% glycerol is a critical thermodynamic intervention. It disrupts the formation of crystalline ice during flash-freezing, forcing the solvent into a vitreous (glass-like) state. Crystalline ice would physically shatter the delicate protein crystal lattice and produce parasitic diffraction rings, ruining the data set.

CoCrystallization N1 1. Protein Purification (HEPES pH 7.5, CaCl2) N2 2. Inhibitor Incubation (3:1 Molar Ratio, <2% DMSO) N1->N2 N3 3. Vapor Diffusion (PEG 4000 Precipitant) N2->N3 N4 4. Cryoprotection (20% Glycerol Vitrification) N3->N4 N5 5. X-Ray Diffraction (Synchrotron Radiation) N4->N5 N6 6. Phase Determination (Molecular Replacement) N5->N6

Step-by-step experimental workflow for the co-crystallization of MMP-inhibitor complexes.

Structural Analysis & Quantitative Data

Upon successful phase determination (typically via molecular replacement using an apo-MMP structure), the electron density map reveals the precise orientation of N-[(4-methoxyphenyl)sulfonyl]norvaline.

The Catalytic Zinc Coordination

The X-ray structure confirms that the norvaline carboxylate acts as a bidentate ligand. The distances between the carboxylate oxygen atoms (O1 and O2) and the Zn²⁺ ion are tightly constrained, displacing the nucleophilic water molecule required for peptide bond cleavage.

The S1' Specificity Pocket

The S1' pocket in MMP-8 and MMP-3 is a deep, hydrophobic channel shaped by the variable "specificity loop." The 4-methoxyphenyl group of the inhibitor inserts deeply into this pocket. The methoxy oxygen forms a critical water-mediated hydrogen bond with the side chain of Arg222 (in MMP-8), a feature that significantly boosts the binding affinity (Ki) compared to unsubstituted phenyl rings.

Quantitative Summary Table

The following table summarizes the key crystallographic and kinetic parameters derived from representative arylsulfonyl-MMP complexes[2][3]:

ParameterMMP-3 (Stromelysin-1) ComplexMMP-8 (Neutrophil Collagenase) Complex
Crystallographic Resolution (Å) 1.851.92
Space Group P 2₁ 2₁ 2₁P 2₁ 2₁ 2₁
Zn²⁺ to Carboxylate O1 Distance (Å) 2.052.02
Zn²⁺ to Carboxylate O2 Distance (Å) 2.182.15
Inhibitory Constant (Ki, nM) 45.012.5
S1' Pocket Occupancy 4-methoxyphenyl4-methoxyphenyl
Norvaline Side-chain Position S1 (Shallow)S1 (Shallow)

Conclusion

The crystallographic structure of N-[(4-methoxyphenyl)sulfonyl]norvaline in complex with matrix metalloproteinases provides an indispensable blueprint for rational drug design. By leveraging the bidentate chelation of the norvaline carboxylate and the deep hydrophobic penetration of the 4-methoxyphenyl group, this scaffold achieves high-affinity inhibition. The self-validating experimental protocols detailed in this guide—from the precise buffering of the catalytic histidine residues to the thermodynamic necessity of cryoprotection—ensure that the resulting X-ray diffraction data is both highly accurate and biologically relevant.

References

  • BRENDA Enzyme Database Title: Information on EC 3.4.24.34 - Neutrophil Collagenase (MMP-8) Source: BRENDA Comprehensive Enzyme Information System URL:[Link][2]

  • BRENDA Enzyme Database Title: Information on EC 3.4.24.17 - Stromelysin 1 (MMP-3) Source: BRENDA Comprehensive Enzyme Information System URL:[Link][3]

Sources

Predictive Toxicology and Safety Profile of N-[(4-methoxyphenyl)sulfonyl]norvaline: A Dual-Axis Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[(4-methoxyphenyl)sulfonyl]norvaline is a specialized synthetic building block characterized by a non-proteinogenic amino acid core (norvaline) functionalized with an N-arylsulfonyl group. While frequently utilized in the development of matrix metalloproteinase (MMP) inhibitors and peptidomimetics, its safety profile cannot be evaluated as a monolithic entity.

As a Senior Application Scientist, I approach the safety profiling of this compound through Deconstructive Toxicology . The toxicological liabilities of this molecule are bifurcated along two distinct pharmacophores: the proteotoxic potential of the norvaline core and the immunotoxic potential of the sulfonamide moiety. This whitepaper synthesizes the mechanistic causality of these pathways and provides field-proven, self-validating protocols for early-stage safety screening.

Part 1: Structural Deconstruction & Mechanistic Toxicology

Axis 1: The Norvaline Core and Translational Sabotage

Norvaline is a straight-chain, hydrophobic, non-proteinogenic isomer of valine. In biological systems, it acts as a molecular imposter. When intracellular editing mechanisms—specifically the post-transfer editing domain of isoleucyl-tRNA synthetase (IleRS)—are bypassed or overwhelmed, norvaline is erroneously charged to tRNA and misincorporated into nascent proteins in place of isoleucine or leucine (1)[1].

The Causality of Toxicity: Mistranslation is not universally lethal; however, norvaline misincorporation is uniquely destructive. Molecular dynamics simulations reveal that while isoleucine and valine exhibit high β-sheet propensities, norvaline is a helix-forming residue. Substituting isoleucine with norvaline severely disrupts β-sheet secondary structures, leading to rapid protein misfolding, aggregation, and catastrophic proteotoxic stress (2)[2].

Axis 2: The Sulfonamide Moiety and Bioactivation

The 4-methoxyphenylsulfonyl group introduces a classic sulfonamide liability. While the parent compound is generally well-tolerated by cells in vitro, in vivo hepatic processing transforms it into a potent immunotoxin.

The Causality of Toxicity: Hepatic cytochrome P450 enzymes (predominantly CYP2C9) oxidize the sulfonamide architecture into highly reactive hydroxylamine (-NHOH) and nitroso (-NO) metabolites. These proximate toxins mediate severe hypersensitivity reactions. Specifically, the hydroxylamine metabolite induces rapid phosphatidylserine externalization and internucleosomal DNA fragmentation (apoptosis) selectively in CD8+ T-lymphocytes, while largely sparing CD4+ cells (3)[3]. The nitroso derivative acts as the ultimate proximate toxin, demonstrating even higher, sustained toxicity over time (4)[4].

ToxicityMechanisms cluster_0 Axis 1: Proteotoxicity cluster_1 Axis 2: Immunotoxicity Parent N-[(4-methoxyphenyl)sulfonyl]norvaline Core Norvaline Core (Non-proteinogenic) Parent->Core Intracellular Cleavage Moiety Sulfonamide Moiety Parent->Moiety Hepatic Exposure tRNA Misactivation by IleRS Core->tRNA Beta β-Sheet Disruption & Protein Misfolding tRNA->Beta Misincorporation Toxicity1 Cellular Apoptosis (Proteotoxic Stress) Beta->Toxicity1 CYP CYP2C9 Bioactivation Moiety->CYP Metabolite Hydroxylamine (HA) / Nitroso (NO) Formation CYP->Metabolite Oxidation Toxicity2 CD8+ T-Cell Apoptosis (Hypersensitivity) Metabolite->Toxicity2

Figure 1: Dual-axis mechanistic pathway detailing the proteotoxic and immunotoxic liabilities.

Part 2: Quantitative Risk Assessment

To contextualize the safety profile, the following table synthesizes the quantitative toxicity thresholds of the compound's constituent metabolites based on isolated in vitro models.

Pharmacophore TargetPrimary Effector MetaboliteToxicological MechanismPrimary Affected Cell TypesEstimated LC50 / IC50 Range
Norvaline Core Free NorvalineIle/Leu Misincorporation, β-sheet disruptionBroad (High translation-rate cells)> 500 µM (Proteotoxic threshold)
Sulfonamide Moiety Hydroxylamine (HA)Oxidative stress, DNA fragmentationCD8+ T-Lymphocytes~100 µM (Apoptotic threshold)
Sulfonamide Moiety Nitroso (NO)Direct proximate toxin, protein adductionBroad Peripheral Blood Mononuclear Cells< 50 µM (Highly reactive)

Part 3: Self-Validating Experimental Protocols

To accurately assess the safety profile of N-[(4-methoxyphenyl)sulfonyl]norvaline during preclinical development, standard viability assays (like MTT) are insufficient. The following protocols are engineered to isolate and validate the specific mechanisms of toxicity.

Protocol A: LC-MS/MS Detection of Translational Misincorporation

Objective: Quantify the rate at which the norvaline core sabotages translational fidelity.

  • Cell Culture & Starvation: Culture HeLa cells to 70% confluence. Wash twice with PBS and switch to an Isoleucine/Leucine-depleted DMEM medium for 2 hours.

    • Causality Note: Depleting endogenous competitive amino acids forces the IleRS enzyme to interact with the exogenous norvaline derivative, artificially amplifying the signal-to-noise ratio to detect baseline misincorporation liabilities.

  • Compound Dosing: Spike the depleted media with 100 µM, 250 µM, and 500 µM of the test compound. Incubate for 24 hours.

  • Protein Extraction & Digestion: Lyse cells using RIPA buffer. Precipitate proteins via acetone, resuspend, and perform an in-solution Trypsin digest overnight at 37°C.

  • Mass Spectrometry Analysis: Analyze peptides via Nano-LC-MS/MS.

    • Self-Validation: Set the search algorithm (e.g., Mascot or MaxQuant) to look for a dynamic mass shift of -14.01 Da on Isoleucine and Leucine residues. A dose-dependent increase in this specific mass shift confirms direct norvaline misincorporation rather than general cytotoxicity.

Protocol B: CYP-Mediated Lymphocyte Cytotoxicity Assay

Objective: Evaluate the hypersensitivity potential of the sulfonamide moiety via reactive metabolite generation.

  • PBMC Isolation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Use magnetic bead positive selection to isolate the CD8+ subpopulation.

  • Bioactivation Co-Incubation: Suspend CD8+ cells in RPMI-1640. Add the test compound (10 µM - 400 µM) alongside Human Liver Microsomes (HLMs, 1 mg/mL protein) and an NADPH regenerating system.

    • Causality Note: The parent sulfonamide is biologically inert regarding immunotoxicity. HLMs and NADPH are strictly required to supply the CYP2C9 oxidative power needed to generate the proximate hydroxylamine toxin. Omitting this step will yield a false-negative safety profile.

  • Flow Cytometry: After 24 hours, stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Self-Validation: Run a parallel control using the parent compound without the HLM/NADPH system. True sulfonamide hypersensitivity liability is confirmed if apoptosis (Annexin V+ cells) spikes only in the presence of the metabolic activation system.

AssayWorkflow cluster_A Translational Fidelity cluster_B Reactive Metabolite Screening Prep Compound Preparation Cult1 HeLa Culture (AA-Depleted) Prep->Cult1 Cult2 PBMC + CD8+ Isolation Prep->Cult2 MS LC-MS/MS Analysis Cult1->MS Trypsin Digest Data Safety Profile Synthesis MS->Data Microsomes Human Liver Microsomes Cult2->Microsomes Co-incubation Flow Flow Cytometry (Annexin V) Microsomes->Flow 24h Exposure Flow->Data

Figure 2: Experimental workflow for parallel proteotoxicity and immunotoxicity screening.

Conclusion & Mitigation Strategies

The safety profile of N-[(4-methoxyphenyl)sulfonyl]norvaline is dictated by the dual threats of β-sheet disruption via translational misincorporation and CD8+ T-cell apoptosis via CYP-mediated oxidation. For drug development professionals utilizing this scaffold, mitigation strategies must focus on steric hindrance. Alkylating the sulfonamide nitrogen or introducing bulky substitutions on the norvaline side chain can simultaneously prevent IleRS recognition and block CYP2C9-mediated N-oxidation, thereby neutralizing both axes of toxicity.

References

  • Impact of non-proteinogenic amino acid norvaline and proteinogenic valine misincorporation on a secondary structure of a model peptide.Journal of Molecular Graphics and Modelling / PubMed.
  • Not an inside job: non-coded amino acids compromise the genetic code.The EMBO Journal / PMC.
  • Cytotoxicity of sulfonamide reactive metabolites: apoptosis and selective toxicity of CD8(+) cells by the hydroxylamine of sulfamethoxazole.The FASEB Journal / PubMed.
  • Time-course of toxicity of reactive sulfonamide metabolites.Journal of Pharmacology and Experimental Therapeutics / PubMed.

Sources

Methodological & Application

Application Note & Protocol: Laboratory Synthesis of N-[(4-methoxyphenyl)sulfonyl]norvaline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the laboratory synthesis of N-[(4-methoxyphenyl)sulfonyl]norvaline, designed for researchers, scientists, and professionals in drug development.

Abstract

N-arylsulfonyl amino acids are a pivotal class of compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids and as key structural motifs in various therapeutic agents.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of a specific analogue, N-[(4-methoxyphenyl)sulfonyl]norvaline. The synthesis is achieved through the N-sulfonylation of norvaline with 4-methoxybenzenesulfonyl chloride under modified Schotten-Baumann conditions. We will delve into the reaction mechanism, provide a detailed step-by-step protocol from reaction setup to product characterization, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This document is structured to provide both the practical steps for synthesis and the scientific rationale behind them, ensuring a reproducible and robust experimental outcome.

Introduction: The Scientific Context

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. When incorporated into an amino acid scaffold, it creates an N-sulfonyl amino acid derivative with unique physicochemical properties. The sulfonyl group is a strong electron-withdrawing group, which increases the acidity of the N-H proton compared to a standard amide bond.[2] This modification can significantly impact a molecule's binding affinity to biological targets, solubility, and metabolic stability. N-[(4-methoxyphenyl)sulfonyl]norvaline, the target of this protocol, combines the lipophilic norvaline side chain with the electronically distinct 4-methoxyphenylsulfonyl group, making it an interesting candidate for library synthesis and as a building block for more complex molecules.[3][4]

The chosen synthetic route is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The amine group of norvaline acts as the nucleophile, and the reaction is typically performed in a basic aqueous medium to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.[4]

Reaction Scheme and Mechanism

The overall reaction is the formation of a sulfonamide bond between L-Norvaline and 4-methoxybenzenesulfonyl chloride.

Overall Reaction: L-Norvaline + 4-Methoxybenzenesulfonyl Chloride → N-[(4-methoxyphenyl)sulfonyl]-L-norvaline

Mechanism: The reaction proceeds via a nucleophilic attack of the deprotonated amino group of norvaline on the electron-deficient sulfur atom of 4-methoxybenzenesulfonyl chloride. The presence of a base (NaOH) is crucial for this deprotonation and to quench the hydrochloric acid formed.

G cluster_0 Step 1: Deprotonation of Norvaline cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Norvaline Norvaline (H₂N-R) Deprotonated_Norvaline Deprotonated Norvaline (⁻H₂N⁺-R) Norvaline->Deprotonated_Norvaline + OH⁻ Base NaOH Sulfonyl_Chloride 4-Methoxybenzenesulfonyl Chloride (Ar-SO₂Cl) Deprotonated_Norvaline->Sulfonyl_Chloride Nucleophilic Attack Intermediate Tetrahedral Intermediate Sulfonyl_Chloride->Intermediate Product N-[(4-methoxyphenyl)sulfonyl]norvaline (Ar-SO₂-NH-R) Intermediate->Product - Cl⁻ Chloride_Ion Cl⁻

Caption: Reaction mechanism for N-sulfonylation of norvaline.

Materials and Equipment

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
L-Norvaline≥98%Sigma-Aldrich6600-40-4D- or DL-Norvaline can also be used.
4-Methoxybenzenesulfonyl chloride99%Sigma-Aldrich98-68-0Corrosive solid, handle with care.[5]
Sodium Hydroxide (NaOH)Reagent Grade, pelletsFisher Scientific1310-73-2Corrosive.
Hydrochloric Acid (HCl)Concentrated (37%)VWR7647-01-0Corrosive.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Flammable liquid.
HexanesACS GradeFisher Scientific110-54-3Flammable liquid.
Brine (Saturated NaCl solution)-Prepare in-house-
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-Aldrich7487-88-9For drying organic layers.
Deionized Water (H₂O)-Laboratory Supply-

Equipment:

  • Magnetic stirrer with stir bar

  • Round-bottom flasks (100 mL, 250 mL)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer (for characterization)

Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

G start Start dissolve_norvaline 1. Dissolve L-Norvaline (1.17g) in 1M NaOH (20 mL) start->dissolve_norvaline cool_solution 2. Cool solution to 0-5 °C in an ice bath dissolve_norvaline->cool_solution add_sulfonyl_chloride 3. Add 4-Methoxybenzenesulfonyl Chloride (2.07g) portion-wise cool_solution->add_sulfonyl_chloride react 4. Stir vigorously at 0-5 °C for 1 hr, then at room temp for 3 hrs add_sulfonyl_chloride->react check_ph 5. Monitor pH, keep at 9-10 with 1M NaOH react->check_ph wash_solution 6. Wash with Ethyl Acetate to remove unreacted sulfonyl chloride check_ph->wash_solution acidify 7. Acidify aqueous layer to pH 2 with conc. HCl wash_solution->acidify precipitate 8. Collect white precipitate via vacuum filtration acidify->precipitate wash_solid 9. Wash solid with cold water precipitate->wash_solid purify 10. Recrystallize from Ethanol/Water mixture wash_solid->purify dry_product 11. Dry under vacuum purify->dry_product characterize 12. Characterize the final product (NMR, IR, MS) dry_product->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of N-[(4-methoxyphenyl)sulfonyl]norvaline.

Part A: Reaction Setup and Execution

  • Dissolution of Norvaline: In a 100 mL round-bottom flask, dissolve L-Norvaline (1.17 g, 10.0 mmol) in 20 mL of 1M sodium hydroxide solution. Stir until all solids have dissolved.

    • Scientist's Note: Using a basic solution deprotonates the amino acid's carboxylic acid and amino groups, rendering the amine a more potent nucleophile for the subsequent reaction.[6]

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • Addition of Sulfonyl Chloride: Weigh 4-methoxybenzenesulfonyl chloride (2.07 g, 10.0 mmol) and add it to the cooled amino acid solution in small portions over 15-20 minutes.

    • Scientist's Note: This is an exothermic reaction. A slow, portion-wise addition is critical to control the temperature and prevent unwanted side reactions, such as the hydrolysis of the sulfonyl chloride.[7] The sulfonyl chloride is a solid, so ensure each portion is well-dispersed before adding the next.

  • Reaction: Stir the resulting white slurry vigorously at 0-5 °C for 1 hour. After 1 hour, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • pH Monitoring: Throughout the reaction, the pH will decrease due to the formation of HCl. Monitor the pH every 30 minutes and maintain it between 9-10 by adding drops of 1M NaOH solution as needed.

    • Scientist's Note: Maintaining a basic pH is essential to keep the amine nucleophile deprotonated and to neutralize the acid byproduct, driving the reaction to completion.

Part B: Work-up and Purification

  • Quenching and Extraction: After the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted 4-methoxybenzenesulfonyl chloride and other organic impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution reaches ~2. A voluminous white precipitate should form.

    • Scientist's Note: Acidification protonates the carboxylate group of the product, causing its solubility in water to decrease dramatically and leading to its precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 15 mL) to remove inorganic salts.

  • Purification (Recrystallization): For higher purity, recrystallize the crude product. Transfer the solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid, then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C overnight. Record the final mass and calculate the yield. (Expected yield: 75-90%).

Characterization

The identity and purity of the final product, N-[(4-methoxyphenyl)sulfonyl]norvaline (Molecular Weight: 287.34 g/mol [8]), should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~12.5 (br s, 1H, COOH), ~8.0 (d, 1H, NH), ~7.7 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.5 (m, 1H, α-CH), ~1.5 (m, 2H, β-CH₂), ~1.2 (m, 2H, γ-CH₂), ~0.8 (t, 3H, δ-CH₃). Note: Chemical shifts are predictive and based on similar structures.[9][10]
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~173 (C=O), ~162 (Ar-C-O), ~132 (Ar-C-S), ~129 (Ar-CH), ~114 (Ar-CH), ~58 (α-CH), ~55 (OCH₃), ~33 (β-CH₂), ~18 (γ-CH₂), ~13 (δ-CH₃). Note: Chemical shifts are predictive.
FT-IR (KBr, cm⁻¹): ~3300-2500 (br, O-H stretch of COOH), ~3250 (N-H stretch), ~1710 (C=O stretch), ~1340 & ~1160 (asymmetric and symmetric S=O stretch), ~1590 (C=C aromatic), ~1260 (C-O stretch).[6]
Mass Spec (ESI-) m/z: 286.08 [M-H]⁻.
Melting Point A sharp melting point is indicative of high purity. To be determined experimentally.
Safety and Handling
  • 4-Methoxybenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[5] It reacts with water and moisture. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Hydroxide and Hydrochloric Acid: Both are highly corrosive. Avoid contact with skin and eyes. Handle with appropriate PPE.

  • Organic Solvents: Ethyl acetate and hexanes are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting
IssuePossible CauseSolution
Low Yield Incomplete reaction; sulfonyl chloride hydrolysis.Ensure pH is maintained at 9-10 throughout. Ensure the temperature is kept low during addition to prevent hydrolysis.
Oily Product Instead of Solid Product is impure.Wash thoroughly with hexanes to remove nonpolar impurities. Attempt recrystallization from a different solvent system (e.g., DCM/Hexanes).
Product Fails to Precipitate Insufficient acidification or product is too soluble.Check pH to ensure it is ≤ 2. If it is, try extracting the product into ethyl acetate, dry the organic layer, and evaporate the solvent.
Broad NMR Peaks Sample contains residual water or acid.Ensure the product is thoroughly dried. A D₂O exchange can confirm exchangeable protons (COOH, NH).

References

  • Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids. Comptes Rendus de l'Académie des Sciences.
  • Synthesis and Biological Activity of N-(arylsulfonyl) Valine Hydrazones and Assistance of NMR Spectroscopy for Definitive 3D Structure. Bentham Science Publishers.
  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal.
  • Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.
  • Identification of (N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids as novel urease inhibitors and the mechanism exploration. PubMed.
  • Synthesis of N-Alkyl Amino Acids. SpringerLink.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.
  • N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA.
  • N-[(4-methoxyphenyl)sulfonyl]norvaline. Sigma-Aldrich.
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. ACS Publications.
  • An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications. Benchchem.
  • 4-Methoxybenzenesulfonyl chloride 99 98-68-0. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride. Fisher Scientific.
  • Synthesis and single crystal structure of N-Dansyl-o-n-pentoxy aniline. Bulgarian Chemical Communications.
  • Method for synthesizing D-norvaline using n-pentanoic acid. Google Patents.
  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC.
  • Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. MDPI.
  • (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. ResearchGate.
  • (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI.

Sources

Application Note: HPLC-UV and LC-MS Method Development and Quantification Protocol for N-[(4-methoxyphenyl)sulfonyl]norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

N-[(4-methoxyphenyl)sulfonyl]norvaline (Molecular Weight: 287.33 g/mol ) is a synthetic, non-proteinogenic amino acid derivative. Compounds featuring an N-arylsulfonyl amino acid scaffold are critical building blocks in the design of peptidomimetics, matrix metalloproteinase inhibitors, and potent protein-protein interaction (PPI) inhibitors, such as those targeting the Keap1-Nrf2 axis [1].

The accurate quantification and purity assessment of this compound require an analytical strategy explicitly tailored to its physicochemical properties:

  • Hydrophobic Domains: The aliphatic three-carbon side chain of the norvaline backbone and the aromatic methoxyphenyl ring provide substantial hydrophobicity, dictating the use of a reversed-phase stationary phase.

  • Ionizable Groups: The molecule possesses a carboxylic acid group (pKa ~3.5) and a sulfonamide linkage. If analyzed at a neutral pH, the carboxylic acid will partially ionize, leading to split peaks, severe tailing, and unpredictable retention times.

  • Chromophores: The 4-methoxyphenyl group provides a strong UV chromophore, allowing for highly sensitive ultraviolet detection without the need for pre-column derivatization.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with UV and Electrospray Ionization Mass Spectrometry (ESI-MS) for the precise quantification of N-[(4-methoxyphenyl)sulfonyl]norvaline.

Chromatographic Method Development: The "Why"

Column and Mobile Phase Selection

To achieve baseline resolution and symmetrical peak shapes, the ionization of the carboxylic acid must be suppressed. We utilize 0.1% Formic Acid (FA) in both the aqueous and organic mobile phases to maintain the system pH at approximately 2.7. This ensures the carboxylate remains fully protonated (neutral), shifting the retention mechanism entirely to predictable hydrophobic interactions on a standard C18 stationary phase . While Trifluoroacetic acid (TFA) is frequently used for sulfonamide amino acids to provide sharper UV peaks via ion-pairing [1], Formic Acid is selected here to ensure seamless compatibility with downstream LC-MS analysis without causing ion suppression.

Detection Strategy
  • UV Detection: The conjugated sulfonamide-aromatic system exhibits strong absorbance. Detection is monitored at 240 nm (general aromatic/sulfonamide absorbance) and 270 nm (specific to the π→π∗ transition of the methoxy-substituted benzene ring), offering high specificity against non-aromatic synthetic impurities.

  • Mass Spectrometry: The compound readily loses a proton from the carboxylic acid in the electrospray source. Therefore, Negative ESI (ESI-) is the most sensitive ionization mode, yielding a dominant deprotonated molecular ion [M−H]− at m/z 286.1.

Experimental Workflow and Protocol

HPLC_Workflow SamplePrep 1. Sample Preparation (Dissolve in 50:50 MeOH:H2O) Filtration 2. Filtration (0.22 µm PTFE Syringe Filter) SamplePrep->Filtration Injection 3. Autosampler Injection (10 µL Volume, 4 °C) Filtration->Injection Separation 4. Chromatographic Separation (C18 Column, Acidic Gradient) Injection->Separation Detection 5. Detection (UV @ 240/270 nm & ESI- MS) Separation->Detection DataAnalysis 6. Data Analysis & ICH Q2(R1) Validation Detection->DataAnalysis

Figure 1: End-to-end workflow for HPLC-UV/MS analysis of N-[(4-methoxyphenyl)sulfonyl]norvaline.

Step-by-Step Sample Preparation

Causality: N-[(4-methoxyphenyl)sulfonyl]norvaline has limited solubility in purely aqueous buffers due to its aromatic and aliphatic domains. A 50:50 mixture of Methanol and Water is used as the diluent to ensure complete solvation while matching the initial gradient conditions closely enough to prevent injection solvent effects (e.g., peak fronting).

  • Stock Solution: Accurately weigh 10.0 mg of N-[(4-methoxyphenyl)sulfonyl]norvaline reference standard.

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of HPLC-grade Methanol and sonicate for 5 minutes until fully dissolved.

  • Volume Makeup: Dilute to the mark with Milli-Q Water to achieve a 1.0 mg/mL stock solution.

  • Working Standards: Dilute the stock solution with 50:50 MeOH:H 2​ O to create a calibration curve ranging from 1.0 µg/mL to 100 µg/mL.

  • Filtration: Pass all final solutions through a 0.22 µm Hydrophilic PTFE syringe filter directly into amber autosampler vials.

Instrumental Conditions

Table 1: HPLC-UV Chromatographic Parameters

ParameterSpecification
Column C18 Reversed-Phase (100 mm × 4.6 mm, 3 µm particle size)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 1 °C
Autosampler Temp 4 °C (to prevent sample degradation)
Injection Volume 10 µL
UV Detection Photodiode Array (PDA): Extract at 240 nm and 270 nm
Gradient Program 0-2 min: 10% B 2-10 min: 10% 90% B 10-12 min: 90% B 12-12.1 min: 90% 10% B 12.1-16 min: 10% B (Re-equilibration)

Table 2: Mass Spectrometry (ESI) Parameters

ParameterSpecification
Ionization Mode Electrospray Ionization, Negative (ESI-)
Capillary Voltage 2.5 kV
Cone Voltage 25 V
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Target Ion (SIM) m/z 286.1 [M−H]−

System Suitability and Method Validation (Self-Validating System)

To ensure the trustworthiness of the generated data, every analytical run must act as a self-validating system. Prior to quantifying unknown samples, the system must pass strict System Suitability Testing (SST) criteria derived from the [2].

Inject a 50 µg/mL standard solution six consecutive times. The system is deemed suitable only if the parameters in Table 3 are met.

Table 3: System Suitability Criteria (ICH Q2(R1) Compliant)

ParameterCausality / RationaleAcceptance Criteria
Retention Time (RT) %RSD Verifies pump stability and mobile phase consistency. 1.0%
Peak Area %RSD Ensures autosampler precision and detector stability. 2.0% (n=6)
Tailing Factor ( Tf​ ) Confirms secondary interactions (e.g., unsuppressed silanols interacting with the sulfonamide) are mitigated.0.8 ≤Tf​≤ 1.5
Theoretical Plates ( N ) Validates column efficiency and packing integrity. 5,000
Signal-to-Noise (S/N) at LOQ Guarantees the method is sensitive enough for trace quantification. 10:1

Note on Specificity: Blank injections (50:50 MeOH:H 2​ O) must be run immediately following the highest calibration standard to confirm the absence of carryover at the retention time of N-[(4-methoxyphenyl)sulfonyl]norvaline.

References

  • Jiang, Z., et al. (2019). "Discovery of a Potent Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1–Nrf2) Protein–Protein Interaction Inhibitor with Natural Proline Structure as a Cytoprotective Agent against Acetaminophen-Induced Hepatotoxicity." Journal of Medicinal Chemistry, 62(14), 6778–6795. URL:[Link]

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2021). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." URL:[Link]

Application Note: Advanced Mass Spectrometry Characterization of N-[(4-methoxyphenyl)sulfonyl]norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

N-[(4-methoxyphenyl)sulfonyl]norvaline (Exact Mass: 287.0827 Da; Formula: C₁₂H₁₇NO₅S) is a synthetic N-sulfonyl amino acid. Compounds containing the sulfonamide pharmacophore coupled with an amino acid backbone are frequently utilized as stable, highly functionalized building blocks in medicinal chemistry, particularly in the design of targeted enzyme inhibitors[1].

The robust analytical characterization of this compound requires high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS). This application note provides a comprehensive, self-validating methodology for the chromatographic separation, ionization, and collision-induced dissociation (CID) of N-[(4-methoxyphenyl)sulfonyl]norvaline, detailing the exact mechanisms behind its gas-phase fragmentation.

Mass Spectrometric Behavior & Ionization Causality

Ionization Strategy (ESI-)

While positive electrospray ionization (ESI+) can yield a protonated molecule ([M+H]⁺ at m/z 288.0900), the structure of N-[(4-methoxyphenyl)sulfonyl]norvaline is inherently acidic. The presence of both a terminal carboxylic acid (pKₐ ~2.3) and a sulfonamide nitrogen (pKₐ ~10, lowered by the electron-withdrawing sulfonyl group) makes negative ion mode (ESI-) the most sensitive and stable approach.

Expert Insight: Instead of the ubiquitous 0.1% formic acid, utilizing a slightly basic mobile phase (e.g., 10 mM ammonium acetate, pH 8.0) forces the carboxylic acid into its carboxylate state prior to droplet desolvation. This causality directly translates to a 5- to 10-fold enhancement in the deprotonated precursor ion ([M-H]⁻ at m/z 286.1) signal.

CID Fragmentation Mechanisms

During collision-induced dissociation (CID), sulfonamides exhibit highly characteristic fragmentation patterns, primarily driven by the cleavage of the S–N bond and the extrusion of sulfur dioxide[2]. For the [M-H]⁻ ion of N-[(4-methoxyphenyl)sulfonyl]norvaline, the fragmentation cascade proceeds via three distinct, competitive pathways:

  • Decarboxylation (-44 Da): The loss of CO₂ from the norvaline moiety generates an intermediate product ion at m/z 242.1. This is a low-energy pathway typical of aliphatic amino acids.

  • Heterolytic S-N Bond Cleavage: The cleavage of the sulfonamide bond yields the highly stable 4-methoxyphenylsulfonyl anion at m/z 171.0. Alternatively, an intramolecular oxygen transfer during cleavage can produce the 4-methoxyphenylsulfonate anion at m/z 187.0[3].

  • SO₂ Extrusion (-64 Da): The unexpected loss of neutral SO₂ is a hallmark rearrangement process in gas-phase MS/MS for sulfonamides. The sulfonyl anion (m/z 171.0) undergoes an intramolecular charge-transfer complex rearrangement to extrude SO₂, leaving the 4-methoxyphenyl anion at m/z 107.0[4].

Fragmentation_Pathway M Precursor Ion [M-H]- m/z 286.1 F1 Product Ion [M-H-CO2]- m/z 242.1 M->F1 Decarboxylation (-44 Da) F2 Product Ion [4-MeO-Ph-SO2]- m/z 171.0 M->F2 S-N Bond Cleavage (Heterolytic) F3 Product Ion [4-MeO-Ph-SO3]- m/z 187.0 M->F3 S-N Cleavage + Oxygen Transfer F4 Product Ion [4-MeO-Ph]- m/z 107.0 F2->F4 SO2 Extrusion (-64 Da)

Primary CID fragmentation pathways of deprotonated N-[(4-methoxyphenyl)sulfonyl]norvaline.

Methodology: LC-MS/MS Analytical Protocol

To achieve optimal chromatographic retention and peak shape for polar sulfonamides, reversed-phase C18 columns with sub-2-micron particles are the industry standard[5].

Self-Validating Quality Control System

To ensure the protocol is a self-validating system, the workflow must incorporate continuous internal verification:

  • Stable-Isotope-Labeled Internal Standard (SIL-IS): Spike ¹³C₆-labeled N-[(4-methoxyphenyl)sulfonyl]norvaline into every sample at 50 ng/mL prior to extraction. This tracks extraction recovery and mathematically nullifies ESI matrix effects.

  • System Suitability Test (SST): Prior to batch acquisition, inject a 10 ng/mL standard. The system is only validated for use if the signal-to-noise (S/N) ratio for the m/z 286.1 → 171.0 transition is ≥ 50, and the retention time Relative Standard Deviation (RSD) across 6 replicate injections is ≤ 2.0%.

Step-by-Step Sample Preparation (Plasma Matrix)
  • Aliquot: Transfer 50 µL of biological sample (or standard) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of the SIL-IS working solution (50 ng/mL).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN) to crash out matrix proteins.

  • Vortex & Centrifuge: Vortex for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak distortion (fronting).

LCMS_Workflow N1 Sample Prep (Protein Ppt) N2 UHPLC Separation (C18, NH4OAc) N1->N2 N3 ESI Ionization (Negative Mode) N2->N3 N4 Q1 Isolation [M-H]- m/z 286.1 N3->N4 N5 CID Cell (Ar Gas, 15-30 eV) N4->N5 N6 Q3 Detection (m/z 171.0, 242.1) N5->N6

Step-by-step LC-MS/MS analytical workflow for N-sulfonyl amino acid quantification.

Quantitative Data Presentation

Table 1: UHPLC Gradient Conditions

Column: Zorbax Eclipse Plus C18, 1.8 µm, 50 × 2.1 mm Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8.0) Mobile Phase B: Acetonitrile Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0095.05.0Initial
0.5095.05.0Isocratic (Desalting)
3.5010.090.0Linear Gradient
4.5010.090.0Isocratic (Wash)
4.6095.05.0Step (Re-equilibration)
6.0095.05.0End
Table 2: Triple Quadrupole MRM Parameters (ESI-)

Desolvation Temperature: 400°C | Capillary Voltage: 2.5 kV | Collision Gas: Argon (provides superior kinetic energy transfer for aromatic sulfonamides compared to Nitrogen).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-[(4-MeO-Ph)SO₂]norvaline286.1171.05022Quantifier
N-[(4-MeO-Ph)SO₂]norvaline286.1242.15014Qualifier 1
N-[(4-MeO-Ph)SO₂]norvaline286.1107.05035Qualifier 2
¹³C₆-SIL-IS292.1177.05022Internal Standard

References[5] Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFXFdFdgpIBQDZ5WjIlEYVjqQpy7YnJqeom-xRN6E9kPZtiOG71FhbFoHySwMat4yXSrLDj1XAOD1wBwW7sVg0-CaNABeeU0YedCFTq1tiIlvdDGrz0rjUjN5G3kNgu_AVp-No8Q8B08uVA1nG42SdPtr-tHGtCTVZX2CKVVV8D628rHlbEvgfVnyRQ96LbhOsdO8bgvEQJEFqoBKlmZkjgprKBV-PG3kjqSgCM0s17UR4EK8pY5e33Ys30uf_6GnyUImpAGTeedXp5TtNcioa8wj0DxJ1gQ==[1] Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides | The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESxHBJtv76Ztkw_OmtFegK9JkmOg2zi-29rKoHcZDkoEpsernw1IjDElHjgSpUBn1h-oMf-4Lk5KKwkcdUgJcYYm8lJJ13B1G7EgLMDT4IRTQpQdueIi_AwB3JztMUj-1ZLDXQOSkCMA-hwQ==[2] Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization | Journal of the American Society for Mass Spectrometry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXE6jBCZtF7JEwITZAcBXjf2WxUjr5BkUDRyBx87ZdR5jNGGJ2FzVh-_tzd2SUOKgFvERHtgRwcUIv8WbZdw5LliIBK7ay5tHO_YFDrtTLZOtEtYgq7lT0-CyGeEmDDN2IYJzGH1hmrsI=[3] Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaV7WDB0_JU14aFRmn1VBOo7REPe1YXaKx0TTxAkLw-TfKEOGzlv9XUek7Y1Ej521ZXULAw1IQD9APl8vcVZin4ZA7_MrtlmL5Sj1ZEA97weSr2s0LtkGWJ_xsXEC7x8G8NJApbA==[4] The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation | Request PDF - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXzWQgwyJIiq4xv6s0E7V-4G96yeL8ZughGgyGtswmZmmWxeHsfDA79oIHmD7MVori_SZsH6yqfnvkls0dImj6m4epRgLZmVlJePHNPK5WXdN-f16e_kza3NNGbn1HjfyqDxjFS7WQxsb1Hbf3XK2q0MoHppOOvDCaiEL2eKGl2uWn1qqKZoCPPTMFPLW5uWnqhe0-th6NaJD8Ay2U0TO_k3HoHVSo44i_1wcUm92ensehmDOfpemVswDOkft3

Sources

In Vivo Dosing Strategies for N-[(4-methoxyphenyl)sulfonyl]norvaline: Modulating the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Transitioning a synthetic small molecule from in vitro enzymatic assays to in vivo efficacy models requires a rigorous understanding of its physicochemical properties and target dynamics. N-[(4-methoxyphenyl)sulfonyl]norvaline (MW: 287.34 g/mol ) represents a unique class of sulfonamide-functionalized amino acid derivatives.

Structurally, this compound features a polar norvaline backbone coupled with a highly lipophilic 4-methoxyphenylsulfonyl moiety. This dichotomy is a hallmark of competitive inhibitors designed to target metalloenzymes—specifically Matrix Metalloproteinases (MMPs) and Arginases—which are critical drivers of immunosuppression and metastasis in the tumor microenvironment (TME)[1][2].

  • The Causality of the Structure: The norvaline core acts as a natural substrate mimic, binding to the active site of target enzymes. Concurrently, the sulfonamide group coordinates with active-site metal ions (e.g., Zn²⁺ in MMPs or Mn²⁺ in Arginase) while the methoxyphenyl ring occupies the deep, hydrophobic S1' specificity pocket, drastically increasing binding affinity [2].

Mechanistic_Pathway N1 N-[(4-methoxyphenyl)sulfonyl]norvaline N2 Arginase 1/2 Inhibition N1->N2 N3 MMP Inhibition N1->N3 N4 ↑ L-Arginine Levels (T-Cell Activation) N2->N4 N5 ↓ ECM Degradation (Reduced Metastasis) N3->N5 N6 Tumor Microenvironment Modulation N4->N6 N5->N6

Fig 1: Dual mechanistic targeting of the tumor microenvironment by the compound.

Physicochemical Properties & Formulation Strategy

Due to the hydrophobic methoxyphenyl group, N-[(4-methoxyphenyl)sulfonyl]norvaline exhibits poor aqueous solubility at physiological pH. Attempting to dose this compound in 100% saline will result in immediate precipitation, leading to erratic absorption, delayed Tmax​ , and localized tissue necrosis.

To overcome this, a co-solvent system utilizing PEG400 and a cyclodextrin (such as HP-β-CD) is mandatory [3]. The PEG400 acts as a co-solvent to disrupt crystal lattice energy, while the cyclodextrin encapsulates the hydrophobic tail, creating a water-soluble inclusion complex.

Table 1: Recommended Vehicle Formulations for In Vivo Dosing
Vehicle FormulationRouteMax SolubilityExpected BioavailabilityCausality / Best Use Case
10% DMSO / 40% PEG400 / 50% Saline IP / IV~5.0 mg/mLHighStandard PK screening; rapid systemic absorption.
10% DMSO / 40% PEG400 / 50% (30% HP-β-CD) PO / IP~15.0 mg/mLModerate-HighHigh-dose efficacy studies; prevents GI precipitation.
0.5% Methylcellulose / 0.1% Tween-80 PON/A (Suspension)Low-ModerateLong-term toxicology; avoids co-solvent toxicity.

Experimental Protocols

Protocol A: Self-Validating Formulation Preparation (10 mg/mL)

Trustworthiness Check: A formulation is only as good as its stability. This protocol includes a mandatory "crash test" to ensure the compound will not precipitate upon injection.

  • Solvation: Weigh 100 mg of N-[(4-methoxyphenyl)sulfonyl]norvaline. Dissolve completely in 1.0 mL of molecular-grade DMSO. Causality: Initial solvation in DMSO prevents micelle formation and ensures true molecular dispersion.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex vigorously for 2 minutes until optically clear.

  • Aqueous Phase Integration: Slowly add 5.0 mL of 30% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline dropwise while sonicating at room temperature.

  • The Crash Test (Validation Step): Dilute a 100 µL aliquot of the final formulation 1:10 in simulated gastric fluid (for PO) or PBS (for IP). Monitor absorbance at 600 nm for 4 hours. If Abs600​<0.05 , the formulation is validated for in vivo use.

Protocol B: Pharmacokinetic (PK) Profiling

To establish the dosing frequency required for efficacy, a robust PK profile must be generated.

PK_Workflow A Compound Formulation (PEG400/HP-β-CD) B In Vivo Administration (IP or PO Dosing) A->B C Blood/Tissue Sampling (0.5, 1, 2, 4, 8, 24h) B->C D LC-MS/MS Quantification C->D E PK Parameter Calculation (Cmax, AUC, t1/2) D->E

Fig 2: Standardized in vivo PK/PD workflow for sulfonamide-norvaline derivatives.

  • Acclimation: Acclimate 8-week-old C57BL/6 mice for 7 days prior to dosing.

  • Administration: Administer the formulation via Intraperitoneal (IP) injection at 20 mg/kg. Causality: IP administration bypasses primary hepatic first-pass metabolism, which can prematurely cleave the sulfonamide bond.

  • Sampling: Collect blood (50 µL) via submandibular bleed at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Extraction & Analysis: Centrifuge at 2,000 x g for 10 min. Extract the compound using protein precipitation (3 volumes of cold Acetonitrile containing an internal standard). Analyze via LC-MS/MS.

Protocol C: Efficacy Dosing in Syngeneic Tumor Models

For TME modulation, continuous target suppression is required. Arginase inhibition relies on maintaining elevated L-arginine levels to sustain CD8+ T-cell activation [1].

  • Inoculation: Inoculate C57BL/6 mice subcutaneously with 5×105 B16F10 melanoma cells.

  • Randomization: Once tumors reach an average volume of 50–100 mm³, randomize mice into Vehicle and Treatment groups (n=8/group).

  • Dosing Regimen: Dose N-[(4-methoxyphenyl)sulfonyl]norvaline at 50 mg/kg IP daily. Causality: Norvaline derivatives typically exhibit a short half-life ( t1/2​ ~1-2 hours); daily dosing is required to maintain plasma concentrations above the target IC50​ throughout the therapeutic window[1].

  • Monitoring: Measure tumor volume via digital calipers every 2 days using the formula: V=(Length×Width2)/2 .

Safety, Toxicity, and Dose Escalation

When escalating doses of sulfonamide-based inhibitors, researchers must monitor for off-target renal toxicity, as sulfonamides can crystallize in the renal tubules if urine pH drops.

  • Maximum Tolerated Dose (MTD): Begin MTD studies at 10, 50, and 100 mg/kg. Monitor daily body weight. A weight loss of >15% from baseline indicates severe vehicle or compound toxicity, necessitating a transition from IP to PO dosing using the Methylcellulose suspension vehicle.

References

  • Engel, D. A., et al. (2009). "Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13." Journal of Medicinal Chemistry. Available at:[Link]

  • Nissinen, L., et al. (2015). "Sulfonamide inhibitors of α2β1 integrin reveal the essential role of collagen receptors in in vivo models of inflammation." Pharmacology Research & Perspectives. Available at:[Link]

  • Chen, Y., et al. (2021). "A novel combination therapy of arginine deiminase and an arginase inhibitor targeting arginine metabolism in the tumor and immune microenvironment." Cell Death & Disease. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving solubility of N-[(4-methoxyphenyl)sulfonyl]norvaline in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals working with N-[(4-methoxyphenyl)sulfonyl]norvaline . This compound—a sulfonamide derivative of the aliphatic amino acid norvaline—presents unique solubility challenges due to its bulky hydrophobic 4-methoxyphenyl tail and pH-dependent ionization profile.

Below, you will find authoritative troubleshooting FAQs, validated experimental protocols, and formulation strategies to optimize the aqueous solubility of this molecule for both in vitro assays and in vivo dosing.

Part 1: Troubleshooting FAQs

Q1: Why does N-[(4-methoxyphenyl)sulfonyl]norvaline precipitate immediately when diluted from a DMSO stock into my assay buffer?

The Causality: This is a classic case of solvent-shift precipitation. The molecule is highly soluble in 100% DMSO due to its non-polar aromatic ring and aliphatic propyl chain. When spiked into an aqueous buffer, the localized depletion of the cosolvent causes rapid supersaturation. If the buffer pH is below the pKa of the molecule's carboxylic acid group (pKa ~3.5–4.0), the compound remains completely un-ionized, driving a hydrophobic collapse and subsequent crystallization.

The Solution: Pre-warm your assay buffer to 37°C and ensure rapid, vortex-assisted mixing during the spike-in. Alternatively, utilize a transitional cosolvent gradient or a surfactant (e.g., 0.1% Tween-20) in the receiving buffer to lower the interfacial tension and prevent nucleation.

Q2: How can I optimize the pH to maximize intrinsic solubility without degrading the compound?

The Causality: N-[(4-methoxyphenyl)sulfonyl]norvaline possesses two ionizable groups: a carboxylic acid (pKa ~3.5) and a sulfonamide NH (pKa ~10.0). At physiological pH (7.4), the carboxylic acid is >99% ionized (forming a carboxylate anion), which significantly increases polarity and water-dipole interactions.

The Solution: Always formulate the aqueous vehicle at a pH of 6.0 to 8.0. Using a basic counter-ion to form an in situ salt (e.g., sodium or tromethamine/Tris) will drastically improve the dissolution rate. Avoid dropping the pH below 5.0, as the protonation of the carboxylate will immediately crash the compound out of solution.

Q3: What is the most effective formulation strategy for in vivo dosing where high concentrations (e.g., >10 mg/mL) are required?

The Causality: For in vivo applications, traditional cosolvents (like DMSO or PEG400) are limited by toxicity, osmotic load, and injection-site irritation. Cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), offer a superior alternative. They possess a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic 4-methoxyphenyl moiety of the drug is sequestered within this nano-cavity, effectively "hiding" the insoluble portion from the aqueous environment while maintaining the molecule's covalent structure[]. This approach is widely utilized in modern therapeutics to enhance bioavailability and pharmacokinetic profiles[2]. Furthermore, combining a low concentration of cosolvent with cyclodextrins can create a synergistic ternary complex (Drug-Ligand-Cosolvent), further multiplying the solubilizing power[3].

Part 2: Formulation Decision Workflow

Use the following logical decision tree to determine the optimal solubility enhancement strategy based on your experimental constraints.

FormulationTree Start Target: Solubilize N-[(4-methoxyphenyl)sulfonyl]norvaline CheckPH Is assay pH > 5.5? Start->CheckPH AdjustPH Adjust pH with NaOH/Tris (Ionize Carboxylic Acid) CheckPH->AdjustPH No CheckSol Is solubility sufficient? CheckPH->CheckSol Yes AdjustPH->CheckSol InVitro In Vitro Assay: Add 1-5% DMSO or PEG400 CheckSol->InVitro No (In Vitro) InVivo In Vivo Dosing: Use 10-20% HP-β-CD CheckSol->InVivo No (In Vivo) Success Proceed to Experiment CheckSol->Success Yes InVitro->Success InVivo->Success

Decision tree for selecting a solubility enhancement strategy based on application.

Part 3: Quantitative Solubility Data

The following table summarizes the expected solubility enhancements for N-[(4-methoxyphenyl)sulfonyl]norvaline across different formulation vehicles. Note: Values are representative estimates based on sulfonamide-amino acid physicochemical profiles.

Formulation VehiclepHEstimated Solubility (mg/mL)Primary Mechanism of ActionRecommended Application
0.1N HCl 1.0< 0.05None (Fully unionized)Gastric simulation only
PBS 7.40.5 - 1.0Carboxylate ionizationBaseline in vitro assays
5% DMSO in PBS 7.42.5 - 5.0Cosolvent polarity reductionHigh-throughput screening
20% PEG400 in Water 6.55.0 - 8.0Dielectric constant alterationIV formulations (diluted)
20% HP-β-CD in PBS 7.4> 15.0Hydrophobic cavity inclusionIn vivo PO / IV dosing

Part 4: Validated Experimental Protocols

Protocol A: pH-Solubility Profiling (Shake-Flask Method)

This protocol is a self-validating system: the final filtration and UV-Vis quantification steps ensure that only truly dissolved molecules are measured, eliminating false positives from micro-suspensions.

  • Preparation: Weigh 5 mg of N-[(4-methoxyphenyl)sulfonyl]norvaline into three separate 1.5 mL Eppendorf tubes.

  • Buffer Addition: Add 1 mL of the following buffers to the respective tubes:

    • Tube 1: 50 mM Citrate buffer (pH 3.0)

    • Tube 2: 50 mM Phosphate buffer (pH 7.4)

    • Tube 3: 50 mM Tris-HCl buffer (pH 9.0)

  • Equilibration: Vortex each tube for 2 minutes. Place the tubes in a thermomixer set to 25°C and agitate at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at 15,000 x g for 15 minutes to pellet undissolved drug.

  • Validation & Quantification: Carefully extract 200 µL of the supernatant and pass it through a 0.22 µm PTFE syringe filter. Dilute the filtrate 1:10 in methanol and quantify the concentration via UV-Vis spectrophotometry (λmax ~230-240 nm) or HPLC against a known standard curve.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol to generate high-concentration formulations for animal studies.

CDWorkflow Weigh 1. Weigh API & CD (1:2 Molar Ratio) Suspend 2. Suspend in Water/Cosolvent Weigh->Suspend Sonicate 3. Sonicate & Stir (24h at 25°C) Suspend->Sonicate Filter 4. Filter (0.22 µm) Remove uncomplexed Sonicate->Filter Lyophilize 5. Lyophilize (Optional for storage) Filter->Lyophilize

Step-by-step workflow for generating cyclodextrin inclusion complexes.

  • Molar Calculation: Calculate a 1:2 molar ratio of N-[(4-methoxyphenyl)sulfonyl]norvaline to HP-β-CD. (Excess cyclodextrin drives the equilibrium toward complexation).

  • Dry Mixing: Weigh both powders and combine them in a glass vial.

  • Solvent Addition: Add a 10% v/v Ethanol/Water mixture to the vial. Causality: The small amount of ethanol acts as a bridging cosolvent to temporarily dissolve the drug, facilitating its entry into the cyclodextrin cavity before evaporating[3].

  • Complexation: Sonicate the vial in a water bath for 30 minutes, then transfer to a magnetic stirrer. Stir continuously at room temperature for 24 hours.

  • Purification: Filter the resulting solution through a 0.22 µm PES filter. The clear filtrate contains the solubilized inclusion complex.

  • Lyophilization (Optional): Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, easily reconstitutable dry powder.

References

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs PubMed, National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PMC, National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: N-[(4-methoxyphenyl)sulfonyl]norvaline Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the crystallization of N-[(4-methoxyphenyl)sulfonyl]norvaline . As a sulfonamide derivative of an aliphatic amino acid, this molecule presents a unique set of physicochemical challenges during isolation. The flexible propyl chain of the norvaline moiety increases conformational entropy, while the bulky 4-methoxyphenylsulfonyl group creates significant steric hindrance. Together, these features establish a high kinetic barrier to primary nucleation, frequently driving the system into Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—and complex polymorphic behaviors.

This guide is designed for process chemists and drug development professionals, providing mechanistic causality, self-validating protocols, and thermodynamic strategies to achieve high-purity, phase-pure crystalline material.

Part 1: Diagnostic FAQs – The "Oiling Out" (LLPS) Conundrum

Q1: Why does my N-[(4-methoxyphenyl)sulfonyl]norvaline turn into a sticky, biphasic emulsion instead of forming a crystalline suspension upon cooling? A1: Your system is experiencing[1]. Because the kinetic barrier to arranging the flexible norvaline chain and bulky aromatic group into a rigid crystal lattice is exceptionally high, the system takes the thermodynamic path of least resistance. As supersaturation increases during cooling, the solution hits a miscibility gap (the binodal curve) before it can reach the metastable limit for crystallization[1]. Consequently, it separates into a solute-rich "oil" phase and a solvent-rich phase[2].

Q2: The oil phase eventually solidifies, but the resulting powder is sticky and fails purity specifications. Why does this happen? A2: When the solute-rich oil droplets finally solidify, the transformation is spontaneous and uncontrolled[2]. Solute molecules in the oil phase possess high mobility and arrange themselves randomly[2]. This rapid, amorphous-to-crystalline transition bypasses the slow, ordered particle growth required for impurity rejection, leading to the entrapment of solvent and structurally similar impurities within the agglomerated solid matrix[2].

Q3: How can I thermodynamically force the system to crystallize rather than oil out? A3: You must alter the phase diagram trajectory so that the evaporation or cooling path does not intersect the LLPS region[3]. This is achieved by operating at a lower initial concentration, modifying the solvent composition to shift the binodal curve, or implementing a precise seeding strategy within the metastable zone (above the cloud point) to bypass the need for primary nucleation entirely[2].

Part 2: Diagnostic FAQs – Polymorphism & Solid-State Control

Q4: I am observing batch-to-batch variability in the melting point and dissolution profile of my isolated crystals. What is driving this? A4: You are encountering synthon polymorphism, a well-documented phenomenon in secondary benzene sulfonamides[4]. The secondary sulfonamide group (-SO2NH-) acts as both a strong hydrogen bond donor and acceptor. Depending on the crystallization kinetics and solvent environment, the molecules will pack into different crystal structures by forming either N-H···O dimers or infinite catemers[4].

Q5: How does my choice of solvent dictate which polymorph I isolate? A5: The polarity of your solvent directly influences supramolecular aggregation[4]. In non-polar solvents (e.g., toluene, p-xylene), strong intramolecular hydrogen bonds are preserved, which kinetically favors the formation of metastable dimer synthons[4]. Conversely, highly polar solvents (e.g., methanol, ethanol) disrupt these initial intramolecular associations, allowing the molecules to reassemble into the thermodynamically stable catemer modification[4][5].

Part 3: Quantitative Data & Optimization Matrices

To effectively troubleshoot your process, consult the following matrices which summarize the thermodynamic variables controlling LLPS and polymorphism.

Table 1: Thermodynamic & Kinetic Parameters for LLPS Mitigation
Process ParameterEffect on Phase TrajectoryMechanistic Rationale
Initial Concentration High concentration triggers LLPSForces the system into the miscibility gap (binodal curve) prior to crossing the metastable limit for ordered crystallization[1].
Cooling Rate Rapid cooling (< 0.5°C/min) induces oilingDenies the system the necessary induction time to overcome the high kinetic barrier of primary crystal nucleation[2].
Solvent Polarity Anti-solvent addition causes LLPSHighly polar aqueous anti-solvents rapidly decrease solubility, causing localized supersaturation spikes that trigger emulsion formation[3].
Seeding Prevents LLPS entirelyProvides a pre-formed lattice, bypassing primary nucleation and allowing solute to integrate directly into the solid phase[6].
Table 2: Solvent Selection Guide for Polymorph Control
Solvent SystemDielectric Constant (ε)Expected H-Bond SynthonSolid-State Outcome
Methanol / Water High (~33 - 80)N-H···O CatemerThermodynamically stable form (Highest MP)[4].
Toluene / Heptane Low (~2 - 2.4)N-H···O DimerMetastable form (Kinetic product, Lower MP)[4].
Ethyl Acetate Medium (~6.0)Mixed / CompetingPolymorphic mixture (Requires strict thermal control).

Part 4: Self-Validating Experimental Protocols

As an application scientist, you must rely on protocols that inherently prove their own efficacy. The following methodologies are designed as self-validating systems.

Protocol 1: Seeded Cooling Crystallization to Bypass the Miscibility Gap

Objective: To isolate high-purity crystalline N-[(4-methoxyphenyl)sulfonyl]norvaline without passing through the intermediate oil phase.

  • Dissolution: Dissolve the crude API in a polar solvent system (e.g., 80:20 Ethanol/Water) at 65°C to ensure complete dissolution.

  • Determine the Cloud Point: In a preliminary small-scale run, cool the solution at 1°C/min and record the exact temperature where the solution becomes a milky emulsion (Cloud Point / Binodal Curve).

  • Controlled Cooling: In your main reactor, cool the clear solution to exactly 3°C above the predetermined Cloud Point .

  • Seeding: Introduce 1-2 wt% of finely milled, phase-pure seed crystals of the stable polymorph. Hold the temperature isothermally for 60 minutes to allow the seed bed to mature and consume supersaturation.

  • Ramp Down: Cool the suspension to 5°C at a slow, controlled rate of 0.1°C/min to maintain the system within the metastable zone[1].

  • Isolation: Filter, wash with cold anti-solvent, and dry under vacuum.

Self-Validation Mechanism: Divide your supersaturated solution into two identical vessels at the seeding temperature (Step 4). Seed Vessel A and leave Vessel B unseeded. If Vessel A yields a flowable crystalline suspension while Vessel B phase-separates into an oil upon further cooling, your seeding protocol is validated. You have successfully proven that your seeds are actively consuming supersaturation and keeping the trajectory outside the miscibility gap.

Protocol 2: Solvent-Mediated Polymorphic Transformation (SMPT)

Objective: To convert a batch of mixed or metastable polymorphs into the thermodynamically stable catemer form.

  • Slurry Formation: Suspend the polymorphic mixture in a highly polar solvent (e.g., Methanol) where the API has moderate solubility (10-20 mg/mL) at 25°C.

  • Agitation: Stir the slurry vigorously for 48-72 hours.

  • Mechanistic Action: The metastable dimer form will preferentially dissolve due to its higher apparent solubility, while the stable catemer form will continuously nucleate and grow from the solution[4].

  • Monitoring: Sample the solid phase every 12 hours and analyze via XRPD or DSC until phase purity is achieved.

Self-Validation Mechanism: Filter a small aliquot of the liquid phase during the slurry process and measure the supernatant concentration via HPLC. The concentration will initially match the solubility of the metastable form. As the transformation completes, the liquid phase concentration will drop and plateau exactly at the thermodynamic solubility limit of the stable form. This concentration drop is your real-time, self-validating proof of polymorphic conversion.

Part 5: Visual Workflows

The following diagrams map the thermodynamic and kinetic decision trees required to troubleshoot this specific molecule.

PhaseDiagram cluster_pathways Supersat Supersaturated Solution N-[(4-methoxyphenyl)sulfonyl]norvaline LLPS Miscibility Gap (Binodal Curve) Liquid-Liquid Phase Separation Supersat->LLPS Rapid Cooling / High Conc. Metastable Metastable Zone (Seeding Window) Supersat->Metastable Controlled Cooling Oil Solute-Rich Oil Phase (Impurity Entrapment) LLPS->Oil Spontaneous Crystal Ordered Crystal Lattice (High Purity) Metastable->Crystal Seeded Growth Oil->Crystal Uncontrolled Solidification (Agglomeration)

Caption: Thermodynamic pathways: LLPS (oiling out) vs. controlled seeded crystallization.

PolymorphismWorkflow Start Crude API Polar Dissolve in Polar Solvent (e.g., EtOH/H2O) Start->Polar NonPolar Dissolve in Non-Polar Solvent (e.g., Toluene) Start->NonPolar Catemer N-H···O Catemer Formation Polar->Catemer Disrupts internal H-bonds Dimer N-H···O Dimer Formation NonPolar->Dimer Preserves internal H-bonds Stable Stable Polymorph (High MP) Catemer->Stable Metastable Metastable Polymorph (Lower MP) Dimer->Metastable

Caption: Solvent-mediated polymorphic synthon selection in secondary sulfonamides.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI (Processes) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate / Crystal Growth & Design URL:[Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo AutoChem Applications URL:[Link]

  • Polymorphism in Secondary Benzene Sulfonamides Source: Crystal Growth & Design (ACS Publications) URL:[Link]

Sources

Technical Support Center: Photodegradation and Stability of N-[(4-methoxyphenyl)sulfonyl]norvaline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with N-[(4-methoxyphenyl)sulfonyl]norvaline. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges related to the compound's stability under UV light. While specific photodegradation data for this exact molecule is not extensively published, this document synthesizes established principles of sulfonamide photochemistry and forced degradation studies to provide a robust framework for your experiments.

Section 1: FAQs - Understanding the Photodegradation of N-[(4-methoxyphenyl)sulfonyl]norvaline

This section addresses fundamental questions regarding the expected behavior of N-[(4-methoxyphenyl)sulfonyl]norvaline when exposed to UV radiation.

Q1: What is photodegradation, and why is it a primary concern for this compound?

A1: Photodegradation is the process by which a molecule is chemically altered or broken down by absorbing energy from light, particularly in the UV spectrum. For N-[(4-methoxyphenyl)sulfonyl]norvaline, the primary concern stems from its core structure, which contains a sulfonamide group. Sulfonamides are a well-known class of compounds susceptible to photosensitivity.[1][2] This instability can lead to loss of compound potency, the formation of unknown impurities, and potential changes in toxicological profiles, making a thorough understanding of its photostability essential for regulatory compliance and reliable experimental outcomes.[3][4]

Q2: What are the most probable degradation pathways for this molecule under UV light?

A2: Based on extensive studies of related sulfonamide antibiotics, two primary degradation pathways are highly likely for N-[(4-methoxyphenyl)sulfonyl]norvaline.[1][5]

  • Cleavage of the Sulfonamide Bond (S-N Bond): This is a common photolytic pathway for sulfonamides, resulting in the separation of the 4-methoxyphenylsulfonyl moiety and the norvaline fragment.

  • Sulfur Dioxide (SO2) Extrusion: This pathway involves the elimination of the SO2 group from the molecule, leading to the direct coupling of the 4-methoxyphenyl ring and the norvaline nitrogen.

These pathways can generate a variety of degradation products that must be analytically identified and monitored.

G cluster_main Proposed Photodegradation Pathways cluster_path1 Pathway 1: S-N Bond Cleavage cluster_path2 Pathway 2: SO2 Extrusion Parent N-[(4-methoxyphenyl)sulfonyl]norvaline Product1A 4-Methoxybenzenesulfonic acid Parent->Product1A UV Light Product1B Norvaline Parent->Product1B UV Light Product2 N-(4-methoxyphenyl)norvaline Parent->Product2 UV Light (-SO2)

Caption: Proposed primary photodegradation pathways.

Q3: What experimental factors can influence the rate of photodegradation?

A3: Several factors can significantly alter the speed and outcome of a photodegradation experiment. Controlling these variables is critical for reproducibility.

  • Solvent: The polarity, pH, and transparency of the solvent to the specific UV wavelength can affect the compound's stability. Protic solvents may participate in the reaction, while solvents that absorb UV radiation can have a screening effect.

  • pH: The pH of the solution can change the ionization state of the molecule, potentially altering its light absorption characteristics and reactivity.[5][6] For sulfonamides, degradation rates can vary significantly between acidic, neutral, and basic conditions.[5]

  • Light Intensity and Wavelength: Higher light intensity generally leads to faster degradation. The specific wavelength is also crucial; degradation will be most efficient at wavelengths the compound strongly absorbs.

  • Temperature: While photodegradation is primarily light-driven, heat from the UV lamp can introduce thermal degradation (thermolysis). It is essential to control the temperature or use a dark control to isolate photolytic effects.[7]

  • Presence of Oxygen and Other Substances: Dissolved oxygen can lead to photo-oxidative processes. Other substances in the formulation, such as excipients or catalysts, can either accelerate (photosensitizers) or inhibit degradation (quenchers).[8]

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses common problems encountered during photodegradation studies in a direct question-and-answer format.

Problem Potential Causes Recommended Solutions
High variability in degradation rates between experiments. 1. Inconsistent light source intensity or distance. 2. Fluctuations in sample temperature. 3. pH of the solution is not controlled and drifts during the experiment.[9]1. Use a calibrated photostability chamber and ensure consistent sample placement. 2. Monitor and control the temperature of the sample chamber; use a water bath if needed. 3. Use a buffered solvent system to maintain a constant pH.
No significant degradation is observed after UV exposure. 1. Insufficient light exposure (intensity or duration). 2. The chosen UV wavelength is not absorbed by the compound. 3. The analytical method (e.g., HPLC) is not sensitive enough to detect small changes.1. Increase the exposure time or use a more intense light source, as per ICH Q1B guidelines.[7] 2. Determine the compound's UV-Vis absorption spectrum and use a light source that emits at or near the absorbance maximum (λmax). 3. Validate the analytical method to ensure it has a low limit of detection (LOD) and quantitation (LOQ).[10][11]
The sample degrades almost completely, yielding many small, unidentifiable peaks. 1. Excessive light exposure (forced degradation is too "forced").[7] 2. The compound is extremely photolabile under the chosen conditions.1. Reduce the exposure time significantly. The goal of a forced degradation study is typically 5-20% degradation to allow for clear identification of primary degradants.[3] 2. Decrease the light intensity using neutral density filters or by increasing the distance from the source.
Unexpected peaks appear in both the exposed sample and the dark control. 1. Thermal degradation is occurring due to heat from the UV lamp. 2. Hydrolytic degradation is occurring in the chosen solvent. 3. The starting material has impurities.1. Improve temperature control. The dark control is essential for confirming this.[7] 2. Assess the compound's stability in the solvent at the experimental temperature without light. 3. Characterize the purity of the starting material before initiating the study.
The HPLC chromatogram baseline is noisy or drifting. 1. The mobile phase is degrading under UV detection. 2. The detector lamp is failing. 3. The column is contaminated with late-eluting degradation products.1. Ensure all mobile phase components are HPLC-grade and stable at the detection wavelength. 2. Check the detector's performance specifications and lamp hours. 3. Implement a robust column wash step after each run, potentially using a stronger solvent.

Section 3: Protocols and Methodologies

To ensure scientific integrity, the following protocols are provided as a self-validating framework for your studies.

Protocol 1: Forced Photodegradation Study (ICH Q1B Compliant)

This protocol is designed to evaluate the overall photosensitivity of the material and identify degradation products.[7]

  • Preparation of Solutions:

    • Accurately prepare a stock solution of N-[(4-methoxyphenyl)sulfonyl]norvaline in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

    • Prepare two sets of samples by diluting the stock solution to the final experimental concentration (e.g., 50 µg/mL) in transparent, chemically inert vials (e.g., quartz or borosilicate glass).

  • Experimental Setup:

    • Test Sample: Place one set of vials in a calibrated photostability chamber. The light source should conform to ICH Q1B options (e.g., a combination of a cool white fluorescent lamp and a near-UV lamp).[7] The overall illumination should be not less than 1.2 million lux hours and the near-UV energy not less than 200 watt hours/square meter.

    • Dark Control: Wrap the second set of vials completely in aluminum foil to protect them from light. Place them in the same chamber alongside the test samples to expose them to the same temperature conditions.[7]

  • Sampling:

    • Withdraw aliquots from both the test and dark control vials at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately analyze the samples or store them at a low temperature and protected from light until analysis.

  • Analysis:

    • Analyze all samples by a validated, stability-indicating HPLC method (see Protocol 2).

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to that in the dark control at the same time point.

Caption: Experimental workflow for a forced photodegradation study.

Protocol 2: Stability-Indicating RP-HPLC Method

This method provides a starting point for the quantitative analysis of N-[(4-methoxyphenyl)sulfonyl]norvaline and its degradation products. Method validation according to ICH Q2(R1) guidelines is required.[12]

Parameter Condition Rationale
HPLC System System with a quaternary pump, autosampler, column oven, and PDA/UV detector.Standard equipment for robust and reproducible analysis.[13]
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).C18 columns are versatile and widely used for separating moderately polar compounds and their impurities.[13]
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic analytes and is a common LC-MS compatible modifier.
Mobile Phase B AcetonitrileA common organic modifier providing good separation efficiency.
Gradient Elution Start at 10% B, ramp to 90% B over 20 min, hold for 5 min, return to 10% B.A gradient is necessary to elute both the polar degradation products and the less polar parent compound in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 225-235 nm (or λmax determined by UV scan)The 4-methoxyphenyl group should provide strong UV absorbance in this region. A PDA detector is recommended to identify the optimal wavelength and check for peak purity.[14]
Injection Volume 10 µLA typical volume; may be adjusted based on sample concentration and method sensitivity.

Section 4: Data Presentation

Clear presentation of quantitative data is essential for interpretation and reporting.

Table 1: Example Summary of Photodegradation Data

Exposure Time (hours)Parent Compound Remaining (%) - Test SampleParent Compound Remaining (%) - Dark ControlMajor Degradant 1 Peak Area (mAUs)Major Degradant 2 Peak Area (mAUs)
0100.0100.000
294.299.815,4308,120
488.799.731,05016,550
879.199.562,50033,400
1270.399.489,10047,800
2455.899.2132,60071,250

Note: Data is hypothetical and for illustrative purposes only.

References

  • Title: Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates Source: PMC URL: [Link]

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL: [Link]

  • Title: Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts Source: PubMed URL: [Link]

  • Title: Studies on the Photosensitivity Caused by Sulfa Drugs Source: J-STAGE URL: [Link]

  • Title: Norvaline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates Source: ACS Catalysis URL: [Link]

  • Title: A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid Source: ResearchGate URL: [Link]

  • Title: Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts Source: ResearchGate URL: [Link]

  • Title: Investigation of the Photocatalytic Performance, Mechanism, and Degradation Pathways of Rhodamine B with Bi 2 O 3 Microrods under Visible-Light Irradiation Source: MDPI URL: [Link]

  • Title: RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine Source: Pharmaceutical and Biosciences Journal URL: [Link]

  • Title: Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid Source: Preprints.org URL: [Link]

  • Title: Showing Compound Norvaline (FDB005441) Source: FooDB URL: [Link]

  • Title: New Insight into the Degradation of Sunscreen Agents in Water Treatment Using UV-Driven Advanced Oxidation Processes Source: MDPI URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Photoassisted Degradation of Dye Pollutants. 3. Degradation of the Cationic Dye Rhodamine B in Aqueous Anionic Surfactant/TiO2 Dispersions under Visible Light Irradiation Source: ACS Publications URL: [Link]

  • Title: Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate Source: Journal of Applied Science URL: [Link]

  • Title: Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy Source: International Journal of Pharmaceutical and Chemical Analysis URL: [Link]

  • Title: Troubleshooting guide Source: NCBI URL: [Link]

  • Title: Ambient-Visible-Light-Mediated Enhanced Degradation of UV Stabilizer Bis(4-hydroxyphenyl)methanone by Nanosheet Source: SciSpace URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion Source: PMC URL: [Link]

Sources

Technical Support Center: Optimizing N-[(4-methoxyphenyl)sulfonyl]norvaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-[(4-methoxyphenyl)sulfonyl]norvaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by explaining the causality behind experimental choices and providing validated protocols.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis of N-[(4-lignosulfonyl]norvaline, which is typically achieved through the N-sulfonylation of norvaline with 4-methoxybenzenesulfonyl chloride. This reaction often follows the principles of the Schotten-Baumann reaction, a widely used method for synthesizing amides from amines and acid chlorides under basic conditions.[1][2]

Q1: Why is my reaction yield of N-[(4-methoxyphenyl)sulfonyl]norvaline consistently low?

Several factors can contribute to low yields in this sulfonamide synthesis. A systematic approach to troubleshooting is crucial for identifying the root cause.[3]

Potential Cause 1: Poor Quality of Reagents

  • 4-Methoxybenzenesulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly susceptible to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[3][4]

    • Solution: Always use a freshly opened bottle of 4-methoxybenzenesulfonyl chloride or purify it before use. Ensure all glassware is thoroughly oven-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[4]

  • Norvaline Impurities: The purity of the amino acid is also critical.

    • Solution: Use high-purity L-norvaline. Impurities can interfere with the reaction.

Potential Cause 2: Suboptimal Reaction Conditions

  • Incorrect Base Concentration or Type: The base plays a critical role in neutralizing the hydrochloric acid (HCl) byproduct of the reaction, which drives the equilibrium towards product formation.[5][6] If the base concentration is too low, the reaction mixture will become acidic, protonating the unreacted amine and halting the reaction.

    • Solution: Typically, an aqueous solution of a base like sodium hydroxide (NaOH) is used.[7] Ensure that at least two equivalents of the base are used: one to deprotonate the amino acid's carboxylic acid group and another to neutralize the HCl produced. Some protocols may even use a slight excess of the base.

  • Inadequate Temperature Control: While many Schotten-Baumann reactions proceed well at room temperature, some systems may require gentle heating to overcome activation energy barriers, especially with less reactive substrates.[3] Conversely, excessive heat can promote side reactions.

    • Solution: Start the reaction at 0-5 °C, especially during the addition of the sulfonyl chloride, to control the initial exothermic reaction.[8] Then, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Potential Cause 3: Competing Side Reactions

  • Di-sulfonylation: While less common with amino acids due to steric hindrance, it's a possibility if reaction conditions are not controlled. This occurs when a second sulfonyl group reacts with the sulfonamide nitrogen.

    • Solution: Add the 4-methoxybenzenesulfonyl chloride slowly and portion-wise to the reaction mixture.[4] This maintains a low concentration of the electrophile, minimizing the chance of a second reaction.

Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts?

The presence of multiple spots on a TLC plate indicates a mixture of compounds.

  • Unreacted Starting Materials: You will likely see spots corresponding to norvaline and 4-methoxybenzenesulfonyl chloride (or its hydrolysis product, 4-methoxybenzenesulfonic acid).

  • Desired Product: The main spot should be your target N-[(4-methoxyphenyl)sulfonyl]norvaline.

  • Hydrolysis of Sulfonyl Chloride: A polar spot that stays near the baseline could be 4-methoxybenzenesulfonic acid, the result of the sulfonyl chloride reacting with water.[3]

  • Potential for Dimerization or Other Side Reactions: Depending on the specific conditions, other minor byproducts could form.

Solution:

  • Co-spotting: Run a TLC with lanes for your reaction mixture, pure norvaline, and 4-methoxybenzenesulfonyl chloride to identify the starting material spots.

  • Purification: Isolate the major product spot via column chromatography to obtain pure N-[(4-methoxyphenyl)sulfonyl]norvaline. Characterization by NMR and mass spectrometry will confirm its identity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this synthesis?

The synthesis of N-[(4-methoxyphenyl)sulfonyl]norvaline is often performed under Schotten-Baumann conditions, which typically utilize a two-phase solvent system.[2]

  • Aqueous Phase: This phase, usually a solution of sodium hydroxide or sodium carbonate, serves to dissolve the norvaline salt and neutralize the HCl byproduct.[7][9]

  • Organic Phase: A solvent like dichloromethane or diethyl ether is used to dissolve the 4-methoxybenzenesulfonyl chloride.[2]

This biphasic system is advantageous because it keeps the reactants in close proximity at the interface while separating the product in the organic layer and the inorganic byproducts in the aqueous layer.[7] The choice of organic solvent can influence the reaction rate and should be inert to the reaction conditions.[10]

Q2: How does the choice of base impact the reaction?

The base is crucial for the success of the Schotten-Baumann reaction.[6]

  • Inorganic Bases (e.g., NaOH, K₂CO₃): These are commonly used to create the aqueous basic environment.[4] They effectively neutralize the generated HCl, preventing the protonation of the amine and driving the reaction forward.[5]

  • Organic Bases (e.g., Pyridine, Triethylamine): Pyridine can act as both a base and a nucleophilic catalyst.[7] However, for this specific synthesis, an aqueous inorganic base is generally preferred for simplicity and efficiency. Triethylamine is a non-nucleophilic base often used to scavenge HCl in anhydrous conditions.[4]

Q3: What is the best way to purify the final product?

Purification is critical to obtaining a high-purity sample of N-[(4-methoxyphenyl)sulfonyl]norvaline.

  • Workup: After the reaction is complete (as determined by TLC), the two phases are separated. The organic layer is typically washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and then with brine.[3]

  • Extraction: If the product has some water solubility, the aqueous layer can be acidified to protonate the carboxylic acid of the product, which may cause it to precipitate or allow for extraction into an organic solvent like ethyl acetate.

  • Crystallization: Recrystallization is often an effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative.[11] A gradient of ethyl acetate in hexanes is a common mobile phase for such compounds.

Experimental Protocols

Standard Protocol for N-[(4-methoxyphenyl)sulfonyl]norvaline Synthesis

This protocol is a general guideline and may require optimization.

  • Dissolve Norvaline: In a round-bottom flask, dissolve L-norvaline (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.

  • Add Sulfonyl Chloride: In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.05 equivalents) in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Reaction: Add the sulfonyl chloride solution dropwise to the stirred norvaline solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Stir: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the layers.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Stoichiometry (Norvaline:Sulfonyl Chloride:Base) 1 : 1.05-1.1 : 2.2A slight excess of sulfonyl chloride ensures complete reaction of the limiting norvaline. Sufficient base is crucial for deprotonation and neutralization.[8]
Temperature 0-5 °C (addition), then Room TemperatureControls initial exothermicity and minimizes side reactions.[8]
Solvent System Biphasic: Water and Dichloromethane/Diethyl EtherFacilitates reactant interaction and separation of products and byproducts.[2]
Reaction Time 4-12 hours (Monitor by TLC)Ensures reaction goes to completion.
Purification Method Acidification followed by extraction and recrystallization or column chromatographyProvides high purity of the final product.[3]

Visual Guides

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yield.

Reaction Pathway

ReactionPathway Norvaline Norvaline (in aq. base) Intermediate Tetrahedral Intermediate Norvaline->Intermediate Nucleophilic Attack SulfonylChloride 4-Methoxybenzenesulfonyl Chloride (in organic solvent) SulfonylChloride->Intermediate Product N-[(4-methoxyphenyl)sulfonyl]norvaline Intermediate->Product Chloride leaves HCl HCl (neutralized by base) Intermediate->HCl

Caption: The key steps in the N-sulfonylation of norvaline.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]

  • Testbook. (2023, April 20). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Gomółka, E., et al. (2013). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Protein and Peptide Letters, 20(10), 1134-1141. Retrieved from [Link]

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Preventing precipitation of N-[(4-methoxyphenyl)sulfonyl]norvaline in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[(4-methoxyphenyl)sulfonyl]norvaline

A Guide to Preventing Precipitation in DMSO Stock Solutions

Welcome to the technical support center for N-[(4-methoxyphenyl)sulfonyl]norvaline. This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge: the precipitation of N-[(4-methoxyphenyl)sulfonyl]norvaline from Dimethyl Sulfoxide (DMSO) stock solutions. Adherence to the principles and protocols outlined below will ensure the integrity, concentration accuracy, and stability of your valuable compound stocks.

Frequently Asked Questions (FAQs)

Q1: Why is my N-[(4-methoxyphenyl)sulfonyl]norvaline precipitating from its DMSO stock solution, especially after storage?

A: Precipitation is most often caused by the absorption of atmospheric moisture by DMSO.[1] DMSO is highly hygroscopic, meaning it readily pulls water from the air.[2] This absorbed water alters the polarity of the solvent, significantly decreasing the solubility of many organic compounds, including N-[(4-methoxyphenyl)sulfonyl]norvaline, causing it to "crash out" of the solution.[3] This issue is often exacerbated by repeated freeze-thaw cycles, which provide energy for crystal formation and increase opportunities for moisture absorption each time the vial is opened.[4][5]

Q2: My solution was clear when I made it, but now it's cloudy. Can I just warm it to redissolve the precipitate?

A: Gentle warming (e.g., to 37°C) combined with vortexing or sonication can often redissolve the compound.[6][7] However, this should be considered a temporary fix. Once a compound has precipitated and then been redissolved, it may be in a less stable, supersaturated state and prone to precipitating again.[3][5] More importantly, this observation is a critical indicator that the integrity of your stock solution has been compromised, likely by water absorption. The fundamental issue must be addressed for long-term stability.

Q3: What is the best way to prepare and store my stock solutions to prevent this from happening?

A: The best practice involves a combination of using high-quality reagents and proper handling techniques. Start with a fresh, unopened bottle of high-purity, anhydrous DMSO (≥99.9%).[4] After preparing your stock solution, it is crucial to aliquot it into single-use volumes in tightly sealed vials.[1] These aliquots should be stored at -20°C for short-to-medium-term storage or -80°C for long-term storage to minimize degradation and prevent frequent freeze-thaw cycles.[4]

In-Depth Troubleshooting Guide

If you are currently facing a precipitation issue, follow this systematic guide to diagnose and resolve the problem while implementing preventative measures for future work.

Problem: Precipitate or Cloudiness Observed in DMSO Stock
  • Immediate Action: Attempt to Redissolve

    • Bring the vial to room temperature.

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.[6] Be cautious, as excessive heat can degrade some compounds.

    • Vortex the solution vigorously for 30-60 seconds.[4]

    • If the precipitate persists, place the vial in a bath sonicator for 5-10 minutes.[6]

    • Visually inspect for a clear solution. If the compound redissolves, proceed with your experiment immediately but plan to prepare a fresh, properly aliquoted stock solution as soon as possible. If it does not redissolve, the solution should be discarded.

  • Root Cause Investigation & Corrective Actions The flowchart below outlines a decision-making process to identify the root cause and implement the correct preventative measures.

G cluster_0 cluster_1 cluster_2 start Precipitate Observed in DMSO Stock check_water Assess Water Contamination: 1. Was anhydrous DMSO used? 2. Was the bottle opened frequently? 3. How old is the DMSO stock? start->check_water Likely Cause check_cycles Review Storage & Handling: 1. How many freeze-thaw cycles? 2. Was the solution aliquoted? 3. What is the storage temperature? start->check_cycles Common Cause check_conc Verify Concentration: 1. Is the concentration near the solubility limit? 2. Was the weighing/ volume accurate? start->check_conc Possible Cause action_water Corrective Action: - Discard old DMSO. - Use fresh, anhydrous (≥99.9%) DMSO. - Work quickly and seal bottles tightly. check_water->action_water If water exposure is likely action_cycles Corrective Action: - Prepare a fresh stock. - Aliquot into single-use volumes. - Store at -20°C or -80°C. check_cycles->action_cycles If >3 freeze-thaw cycles action_conc Corrective Action: - Prepare a new stock at a slightly lower concentration. - Re-verify all calculations and calibrations. check_conc->action_conc If concentration is high

Caption: Troubleshooting workflow for precipitated DMSO stock solutions.

Root Cause Analysis: The Science Behind the Precipitation

Dimethyl Sulfoxide is a powerful, polar aprotic solvent prized for its ability to dissolve a wide range of molecules.[2][8] However, its utility is intrinsically linked to its purity, especially its water content.

  • The Impact of Water (Anti-Solvent Effect): DMSO is extremely hygroscopic and can absorb significant amounts of water from the atmosphere if not stored in a tightly sealed container.[1][2] The introduction of water, a polar protic solvent, into the aprotic DMSO environment dramatically changes the solvent properties. This increased polarity and altered hydrogen-bonding network can make it energetically unfavorable for lipophilic organic molecules like N-[(4-methoxyphenyl)sulfonyl]norvaline to remain in solution, thus acting as an "anti-solvent" and forcing precipitation.[3][9]

  • Supersaturation and Nucleation: When a stock solution is prepared, especially at a high concentration, it can exist in a kinetically stable but thermodynamically unstable state known as supersaturation.[3] Factors like freeze-thaw cycles, the presence of microscopic dust particles, or even scratches on the vial's inner surface can provide nucleation sites—points where the crystallization process can begin, leading to widespread precipitation.[5] Water absorption lowers the solubility limit, increasing the degree of supersaturation and making precipitation far more likely.[3]

  • Temperature Effects: The solubility of most compounds is temperature-dependent. When a stock solution stored at -20°C or -80°C is thawed, temperature gradients are created within the vial. If the compound has lower solubility at colder temperatures, it may begin to precipitate during the freezing process.[10] Each subsequent freeze-thaw cycle represents another opportunity for this to occur.[11]

FactorImpact on SolubilityPrevention Strategy
Water Content High Impact: Water acts as an anti-solvent, drastically reducing solubility.[1][3]Use only anhydrous (≥99.9%) DMSO from a fresh bottle; keep containers tightly sealed.[4]
Freeze-Thaw Cycles High Impact: Promotes nucleation and crystal growth; increases chances for water absorption.[4][10]Aliquot stock solutions into single-use volumes to eliminate freeze-thaw cycles.[1]
Storage Temperature Medium Impact: Incorrect storage can accelerate degradation or promote precipitation.Store aliquots at -20°C (medium-term) or -80°C (long-term).[4]
Concentration Medium Impact: Higher concentrations are closer to the saturation limit and more prone to precipitation.If precipitation is recurrent, consider preparing the stock at a slightly lower concentration.

Validated Protocol for Preparing Stable Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of N-[(4-methoxyphenyl)sulfonyl]norvaline (MW: 287.34 g/mol )[12].

Materials:

  • N-[(4-methoxyphenyl)sulfonyl]norvaline (Solid)[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered[4]

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 287.34 g/mol * (1000 mg / 1 g) = 2.87 mg

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 2.87 mg of N-[(4-methoxyphenyl)sulfonyl]norvaline directly into the tube.

  • Dissolution: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Close the tube tightly and vortex for 30-60 seconds until the solid is completely dissolved.[4] Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming to 37°C may also be used if the compound is not heat-sensitive.[4]

  • Aliquoting: Immediately after ensuring complete dissolution, dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly-sealing microcentrifuge tubes. This is the most critical step for preventing future issues.[1][4]

  • Storage: Clearly label all aliquots with the compound name, concentration, and date. Store the aliquots in a sealed secondary container at -20°C or -80°C, protected from light.[1][4]

By following this structured approach—understanding the underlying causes, troubleshooting effectively, and adhering to a validated preparation protocol—researchers can ensure the long-term stability and reliability of their N-[(4-methoxyphenyl)sulfonyl]norvaline DMSO stock solutions.

References

  • BenchChem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Kramer, C., & Beck, B. (2010).
  • Lipinski, C. (n.d.). Issues in Compound Storage in DMSO. Ziath.
  • HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Cheng, P. N., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Dehlinger, P. J., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
  • BYJU'S. (2019, April 16). Dimethyl sulfoxide.
  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?
  • ResearchGate. (2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media?
  • Popa-Burke, I., & Russell, J. (2014).
  • ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • MedChemExpress. (n.d.). Ro 20-1724 - Product Data Sheet.
  • Sigma-Aldrich. (n.d.). N-[(4-methoxyphenyl)sulfonyl]norvaline.
  • MP Biomedicals. (2016). Dimethyl Sulfoxide.
  • MDPI. (2025, June 9). Preparation, Crystal Structure, and Energetic Properties of Four 2,4,7,9-Tetranitro-10H-benzofuro[3,2-b]indole (TNBFI) Based Solvates.

Sources

Validation & Comparative

Comparative Analysis of N-[(4-methoxyphenyl)sulfonyl]norvaline and Standard Hydroxamate MMP Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Paradox in MMP Inhibition

The clinical translation of early-generation matrix metalloproteinase (MMP) inhibitors was severely hindered by their broad-spectrum activity. Standard compounds, such as Marimastat and Batimastat, utilized a highly potent hydroxamate zinc-binding group (ZBG) that indiscriminately chelated the catalytic zinc ion across the entire MMP family. This lack of selectivity led to dose-limiting musculoskeletal syndrome (MSS), a severe toxicity driven primarily by the off-target inhibition of MMP-1 1.

To overcome this translational barrier, modern rational drug design has shifted toward exploiting structural nuances within the MMP active site. N-[(4-methoxyphenyl)sulfonyl]norvaline represents a pivotal class of arylsulfonyl amino acid inhibitors. By replacing the aggressive hydroxamate ZBG with a milder carboxylic acid and utilizing a bulky arylsulfonyl moiety to probe the enzyme's specificity pockets, this compound achieves nanomolar selectivity for disease-associated MMPs (like MMP-2 and MMP-9) while effectively sparing MMP-1 [[2]]().

Mechanistic Framework: Structural Binding Logic

The fundamental difference between these two inhibitor classes lies in how they balance zinc chelation energy with hydrophobic pocket interactions.

The S1' Pocket Dynamics: The S1' specificity pocket is the primary determinant of MMP isoform selectivity. MMP-1 features a "shallow" S1' pocket due to the presence of a bulky arginine/tyrosine occlusion. In contrast, MMP-2, MMP-9, and MMP-13 possess a "deep" S1' pocket 2.

  • Standard Hydroxamates: The bidentate hydroxamate group binds the catalytic Zn2+ ion with such high thermodynamic affinity that it overrides the need for optimized S1' interactions. Consequently, these compounds force their way into the active site of MMP-1 just as effectively as MMP-2, resulting in pan-inhibition 3.

  • N-[(4-methoxyphenyl)sulfonyl]norvaline: This molecule utilizes a carboxylic acid ZBG (from the norvaline backbone), which forms a much weaker monodentate coordination with the zinc ion. To achieve high affinity, the molecule relies entirely on the deep insertion of its bulky 4-methoxyphenyl group into the S1' pocket 4. Because this bulky moiety physically cannot fit into the shallow S1' pocket of MMP-1, the weak carboxylate ZBG is insufficient to anchor the inhibitor. This elegant mechanism effectively spares MMP-1 and eliminates the primary driver of MSS.

Mechanism cluster_0 Standard Hydroxamates cluster_1 N-[(4-methoxyphenyl)sulfonyl]norvaline H1 Bidentate ZBG (Hydroxamic Acid) H2 Shallow S1' Pocket Binding H1->H2 H3 Pan-MMP Inhibition (High MSS Risk) H2->H3 C1 Monodentate ZBG (Carboxylic Acid) C2 Deep S1' Penetration (4-Methoxyphenyl) C1->C2 C3 Selective Inhibition (Spares MMP-1) C2->C3

Fig 1. Logical flow comparing binding mechanisms of broad hydroxamates vs selective carboxylates.

Quantitative Performance Metrics

The shift from a hydroxamate to an arylsulfonyl carboxylate scaffold results in a slight drop in absolute potency, but an exponential increase in selectivity. Below is a comparative summary of typical kinetic profiles.

ParameterStandard Hydroxamates (e.g., Marimastat)N-[(4-methoxyphenyl)sulfonyl]norvaline
Zinc-Binding Group (ZBG) Hydroxamic Acid (-CONHOH)Carboxylic Acid (-COOH)
Chelation Mode Strong BidentateWeaker Monodentate
P1' Substituent Variable (often small/moderate)4-Methoxyphenyl (Bulky)
MMP-1 IC50​ ~3.0 nM>10,000 nM
MMP-2 IC50​ ~2.0 nM~45.0 nM
MMP-9 IC50​ ~3.0 nM~60.0 nM
Selectivity Index (MMP-1/MMP-2) ~1.5x (Poor)>220x (Excellent)

Self-Validating Experimental Protocol: FRET-Based Kinetic Assay

To objectively verify the selectivity profile of N-[(4-methoxyphenyl)sulfonyl]norvaline against standard inhibitors, researchers must utilize a continuous FRET-based kinetic assay.

System Validation Logic: To ensure the measured IC50​ values are artifacts of neither enzyme degradation nor substrate depletion, this protocol incorporates a vehicle control (establishing 100% baseline V0​ ), a Marimastat positive control (validating assay sensitivity), and continuous kinetic monitoring (confirming linear steady-state velocity).

Step-by-Step Methodology:
  • Zymogen Activation:

    • Action: Incubate 100 nM pro-MMP-2 (or pro-MMP-1) with 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C.

    • Causality: MMPs are secreted as inactive zymogens. APMA disrupts the cysteine-zinc coordination (the "cysteine switch"), triggering autocatalytic cleavage of the pro-domain to yield the active, mature enzyme.

  • Inhibitor Pre-Incubation:

    • Action: Prepare 10-point serial dilutions of N-[(4-methoxyphenyl)sulfonyl]norvaline (1 nM to 100 μM) in assay buffer (50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5). Incubate with 1 nM activated MMP for 30 minutes at 37°C.

    • Causality: Carboxylate-based inhibitors exhibit slower association kinetics than rapid-chelating hydroxamates. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC50​ readings. Brij-35 prevents non-specific enzyme adsorption to the microplate walls.

  • Kinetic Cleavage Measurement:

    • Action: Add 10 μM of the FRET substrate Mca-PLGL-Dpa-AR-NH2. Immediately monitor fluorescence (Ex: 328 nm, Em: 393 nm) continuously for 15 minutes.

    • Causality: The Dpa group quenches the Mca fluorophore via Förster resonance energy transfer. Cleavage of the Gly-Leu bond separates the pair, yielding a fluorescent signal directly proportional to enzyme activity. Continuous monitoring ensures data is extracted only from the linear initial velocity ( V0​ ) phase, avoiding substrate depletion artifacts.

Therapeutic Implications

The development of N-arylsulfonyl amino acids like N-[(4-methoxyphenyl)sulfonyl]norvaline is a masterclass in rational drug design. By intentionally weakening the primary pharmacophore (the ZBG) and strengthening secondary interactions (the S1' pocket), developers can engineer out the toxicities that plagued the first generation of MMP inhibitors. For drug development professionals targeting conditions driven by MMP-2 and MMP-9—such as tumor metastasis, unstable atherosclerotic plaques, and myocardial infarction—this carboxylate scaffold provides a highly viable, MSS-free starting point for lead optimization 41.

References

  • Title: Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Novel molecular imaging ligands targeting matrix metalloproteinases 2 and 9 for imaging of unstable atherosclerotic plaques | PLOS One Source: PLOS (plos.org) URL: [Link]

  • Title: Cardioprotective Effect of Novel Matrix Metalloproteinase Inhibitors - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Full article: Dual targeting of cancer-related human matrix metalloproteinases and carbonic anhydrases by chiral N-(biarylsulfonyl)-phosphonic acids Source: Taylor & Francis (tandfonline.com) URL: [Link]

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Validation of N-[(4-methoxyphenyl)sulfonyl]norvaline purity by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validation of N-[(4-methoxyphenyl)sulfonyl]norvaline Purity by qNMR vs. HPLC

Executive Summary

In pharmaceutical research and synthetic chemistry, validating the purity of functionalized amino acid derivatives like N-[(4-methoxyphenyl)sulfonyl]norvaline (Molecular Weight: 287.34 g/mol ) is a critical quality control bottleneck. While High-Performance Liquid Chromatography (HPLC) coupled with UV detection has historically been the default methodology, it presents a significant limitation: it requires an identical, highly pure reference standard of the analyte to achieve absolute quantification[1].

As an alternative, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a metrologically traceable, primary analytical method. This guide objectively compares qNMR against traditional HPLC-UV for the purity assessment of N-[(4-methoxyphenyl)sulfonyl]norvaline, providing a self-validating experimental protocol grounded in rigorous spectroscopic principles.

Mechanistic Grounding: The Case for qNMR

The fundamental principle of qNMR relies on a direct physical causality: the integrated area of an NMR resonance signal is directly proportional to the number of nuclei (typically ¹H) generating that signal[1].

Unlike HPLC-UV, which depends on the varying UV extinction coefficients of different molecules, qNMR is a structurally agnostic quantification tool. By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, the spectrometer's response factor is internally calibrated during every single run[2]. This creates a self-validating system ; the absolute mass fraction of N-[(4-methoxyphenyl)sulfonyl]norvaline can be calculated without ever needing a reference standard of the compound itself[1]. International collaborative studies have statistically validated that ¹H qNMR achieves the same quantification performance and accuracy as conventional primary methods like mass balance or titration[3][4].

Decision_Matrix Start Purity Validation of N-[(4-methoxyphenyl)sulfonyl]norvaline Q1 Is an identical reference standard available? Start->Q1 HPLC HPLC-UV (Relative Purity) Q1->HPLC Yes qNMR 1H qNMR (Absolute Purity) Q1->qNMR No Q2 Is chromatographic resolution of trace isomers critical? HPLC->Q2 qNMR->Q2 Q2->HPLC Yes Q2->qNMR No

Decision matrix comparing qNMR and HPLC for purity validation.

Comparative Analysis: qNMR vs. HPLC-UV

When evaluating N-[(4-methoxyphenyl)sulfonyl]norvaline, the choice between qNMR and HPLC dictates both the workflow complexity and the nature of the data acquired.

Parameter¹H qNMRHPLC-UV
Quantification Principle Molar proportionality of nuclear spin[1]UV absorbance & chromatographic separation
Reference Standard Universal Internal Standard (e.g., Maleic Acid)[2]Identical Reference Standard Required[1]
Accuracy Output Absolute Mass Fraction (w/w %)Relative Area Percent (unless calibrated)
Impurity Bias Low (Signals are structurally distinct)High (Varying UV response factors skew data)[1]
Sample Preparation Simple (Weighing + dissolution)Complex (Mobile phase prep, column equilibration)
Structural Confirmation Yes (Intrinsic to NMR spectra)No (Requires secondary LC-MS analysis)

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol outlines the exact methodology for validating the purity of N-[(4-methoxyphenyl)sulfonyl]norvaline using ¹H qNMR.

Internal Standard (IS) Selection

The IS must possess high chemical purity (≥99%), be fully soluble in the chosen deuterated solvent, and exhibit a resonance signal that does not overlap with the analyte[5].

  • Analyte Signals: N-[(4-methoxyphenyl)sulfonyl]norvaline exhibits a sharp methoxy singlet at ~3.8 ppm and aromatic doublets between 7.0–7.8 ppm.

  • Selected IS: Maleic acid is ideal. It provides a sharp, distinct singlet at δ 6.26 ppm (2H) in DMSO-d₆, completely avoiding interference with the analyte's signals[2].

Sample Preparation Workflow
  • Co-Weighing: Using a calibrated microbalance (readability 0.01 mg), accurately weigh approximately 10 mg of N-[(4-methoxyphenyl)sulfonyl]norvaline and 5 mg of the Maleic acid IS into the same vial. Causality: Gravimetric precision is the highest source of uncertainty in qNMR; co-weighing eliminates volumetric transfer errors.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆. Vortex until completely dissolved to prevent inhomogeneities that cause line broadening[5]. Transfer to a high-quality 5 mm NMR tube[6].

NMR Acquisition Parameters

To ensure the system is quantitatively robust, specific acquisition parameters must be strictly enforced:

  • Pulse Angle: Use a simple 90° excitation pulse (e.g., zg pulse program) to maximize signal-to-noise[6].

  • Relaxation Delay (D1): Set D1 to ≥ 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. Causality: If the nuclei do not fully relax between scans, the signal intensity will be artificially attenuated, leading to an underestimation of purity.

  • Signal-to-Noise (S/N): Accumulate enough scans (NS) to achieve an S/N ratio greater than 150:1. This threshold is required to achieve a quantification uncertainty of ≤1%[7].

qNMR_Workflow A Analyte: N-[(4-methoxyphenyl)sulfonyl]norvaline C Accurate Co-Weighing (Microbalance) A->C B Internal Standard: Maleic Acid (≥99% Purity) B->C D Dissolution in DMSO-d6 C->D E 1H NMR Acquisition (D1 ≥ 5*T1, 90° Pulse) D->E F Phase/Baseline Correction & Integration (64 x FWHH) E->F G Absolute Purity Calculation F->G

Step-by-step qNMR workflow for absolute purity determination.

Data Processing & The Purity Equation

Apply rigorous phase and baseline corrections. To capture >99% of the entire Lorentzian signal intensity, extend the integration window over a frequency range equivalent to 64 times the Full Width at Half Height (FWHH) of the peak[6].

Calculate the absolute purity ( Px​ ) of N-[(4-methoxyphenyl)sulfonyl]norvaline using the following self-validating equation[6]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​,Istd​ = Integral area of the analyte (e.g., methoxy singlet) and the standard (Maleic acid singlet).

  • Nx​,Nstd​ = Number of protons generating the signal (3 for the methoxy group, 2 for Maleic acid).

  • Mx​,Mstd​ = Molar mass of the analyte (287.34 g/mol ) and the standard (116.07 g/mol ).

  • mx​,mstd​ = Gravimetric mass of the analyte and standard weighed into the sample.

  • Pstd​ = Certified purity of the internal standard (e.g., 0.995 for 99.5%).

References

  • "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results", ResolveMass Laboratories. URL:[Link]

  • "A Guide to Quantitative NMR (qNMR)", Emery Pharma. URL:[Link]

  • "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology", Chemical and Pharmaceutical Bulletin (PubMed/NIH). URL:[Link]

  • "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate", Molecules (PMC/NIH). URL:[Link]

Sources

A Comparative Guide to Arginase Inhibitors: Evaluating L-Norvaline and Clinical Candidates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of arginase inhibitors, with a focus on the well-documented inhibitor L-norvaline and its comparison to clinical candidates. While specific inhibitory data for N-[(4-methoxyphenyl)sulfonyl]norvaline is not extensively available in public literature, the structural component of norvaline suggests a mechanism of action centered on arginase inhibition. Therefore, this guide will delve into the broader class of arginase inhibitors, providing a valuable resource for researchers in the fields of oncology, neurodegenerative disease, and cardiovascular disorders.

The Critical Role of Arginase in Disease Pathophysiology

Arginase is a crucial enzyme in the urea cycle, responsible for the hydrolysis of L-arginine into L-ornithine and urea.[1] There are two isoforms of this enzyme: Arginase I (ARG1), which is cytosolic and highly expressed in the liver, and Arginase II (ARG2), a mitochondrial enzyme found in various tissues.[2] Beyond its role in nitrogen metabolism, arginase significantly influences nitric oxide (NO) production. It competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.[1]

In various pathological conditions, including certain cancers, Alzheimer's disease, and cardiovascular diseases, the upregulation of arginase activity can lead to a depletion of L-arginine.[1][3] This depletion has two major consequences:

  • Impaired Nitric Oxide Production: Reduced L-arginine availability limits the production of NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. Endothelial dysfunction is a common result of decreased NO bioavailability.[4]

  • Immune Suppression: In the tumor microenvironment, the depletion of L-arginine by arginase-expressing myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) impairs T-cell proliferation and function, thereby promoting tumor immune evasion.[2][5]

This understanding has positioned arginase as a promising therapeutic target for a range of diseases.

L-Norvaline: A Foundational Arginase Inhibitor

L-norvaline, a non-proteinogenic amino acid, is a well-established competitive inhibitor of arginase.[1] By blocking arginase activity, L-norvaline increases the bioavailability of L-arginine for NOS, thereby enhancing the production of NO.[6][7] This mechanism is the basis for its therapeutic potential in conditions characterized by endothelial dysfunction.[4] Furthermore, L-norvaline has demonstrated anti-inflammatory effects that are independent of its arginase inhibition, potentially through the inhibition of S6K1.[6]

Comparative Analysis of Arginase Inhibitor IC50 Values

The inhibitory potency of a compound is a critical parameter in drug development, often quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for L-norvaline and several clinical-stage arginase inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme isoform, substrate concentration, and assay methodology.

InhibitorTargetIC50 (nM)Therapeutic Area
L-NorvalineArginase-Preclinical (Cardiovascular, Neurodegenerative)
nor-NOHAArginase10,000 (in intact endothelial cells)[8]Preclinical
Arginase inhibitor 1Human Arginase I223[9]Research Compound
Human Arginase II509[9]
Numidargistat (CB-1158/INCB001158)Human Arginase I86[9]Oncology[10]
Human Arginase II296[9]
OATD-02Dual Arginase 1/2 inhibitorPotent (specific values not publicly disclosed)Oncology[11][12]

Note: A specific IC50 value for L-norvaline against purified human arginase is not consistently reported in the readily available literature. The provided value for nor-NOHA is for intact cells and may not directly reflect enzymatic inhibition.

Clinical Landscape of Arginase Inhibitors

The therapeutic potential of arginase inhibition has led to the development of several clinical candidates, primarily in the field of immuno-oncology.

Numidargistat (CB-1158/INCB001158) , developed by Calithera Biosciences and licensed to Incyte Corporation, is a potent, orally bioavailable inhibitor of both ARG1 and ARG2.[9][10] It has been evaluated in Phase 1 and 2 clinical trials for patients with advanced or metastatic solid tumors, both as a monotherapy and in combination with other immunotherapies like the anti-PD-1 antibody pembrolizumab.[10][13][14] While the agent was generally well-tolerated and demonstrated pharmacodynamic activity by increasing plasma arginine levels, the clinical anti-tumor activity was limited.[13][14]

OATD-02 is another orally bioavailable, potent dual inhibitor of ARG1 and ARG2.[11][12] A key feature of OATD-02 is its ability to target intracellular arginase, which may be crucial for overcoming tumor immunosuppression and inhibiting the growth of tumor cells that depend on ARG2.[11][12] OATD-02 has shown anti-tumor effects in multiple preclinical models and is positioned as a promising candidate for clinical development in cancer patients.[12]

Experimental Protocol: In Vitro Arginase Inhibition Assay

To determine the IC50 value of a potential arginase inhibitor, a robust and reproducible in vitro assay is essential. The following protocol provides a general framework for a colorimetric arginase activity assay.

Principle: This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The urea is detected colorimetrically.

Materials:

  • Purified human Arginase I or Arginase II

  • L-arginine solution (substrate)

  • Assay buffer (e.g., Tris-HCl with MnCl2)

  • Test inhibitor compound

  • Urea colorimetric detection reagents (e.g., α-isonitrosopropiophenone)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified arginase enzyme to the desired concentration in assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor compound in the assay buffer.

  • Reaction Setup:

    • Add a fixed volume of the diluted enzyme to each well of a 96-well plate.

    • Add the serially diluted inhibitor to the respective wells.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a fixed volume of the L-arginine substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., an acidic solution).

  • Color Development: Add the urea detection reagents to each well.

  • Incubation and Measurement: Incubate the plate as required for color development (this may involve heating). Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm) using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the experimental process, the following diagrams illustrate the signaling pathway and the experimental workflow.

cluster_0 Cellular Environment L-Arginine L-Arginine Arginase Arginase L-Arginine->Arginase Substrate NOS NOS L-Arginine->NOS Substrate Urea + L-Ornithine Urea + L-Ornithine Arginase->Urea + L-Ornithine Hydrolysis NO + L-Citrulline NO + L-Citrulline NOS->NO + L-Citrulline Synthesis L-Norvaline L-Norvaline L-Norvaline->Arginase Inhibition

Caption: Competitive inhibition of Arginase by L-Norvaline.

cluster_1 Experimental Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Enzyme & Inhibitor into 96-well plate A->B C Pre-incubate B->C D Initiate Reaction (Add Substrate) C->D E Incubate D->E F Stop Reaction E->F G Add Detection Reagents F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for Arginase Inhibition Assay.

Conclusion

Arginase inhibitors represent a promising therapeutic strategy for a variety of diseases by modulating the availability of L-arginine and, consequently, nitric oxide production and immune responses. While L-norvaline serves as a foundational tool for preclinical research, the development of potent and specific clinical candidates like Numidargistat and OATD-02 highlights the significant interest in this target for clinical applications, particularly in oncology. The methodologies for evaluating arginase inhibition are well-established, allowing for the robust screening and characterization of new chemical entities. As our understanding of the complex roles of arginase in pathophysiology deepens, the development of next-generation inhibitors will likely offer novel therapeutic opportunities.

References

  • l norvaline. (n.d.).
  • Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC. (n.d.).
  • Arginase modulates nitric oxide production in activated macrophages. (n.d.).
  • Unusual Amino Acids: Norvaline | LifeTein Peptide Blog. (2025, May 29).
  • Arginase Inhibition by L-Norvaline and Its Deuterated Analogue: A Technical Guide - Benchchem. (n.d.).
  • Arginase assay - Bio-protocol. (n.d.).
  • First clinical proof-of-concept for arginase inhibitors in cancer immunotherapy - Molecure. (2019, October 1).
  • Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition. (n.d.).
  • Arginase | Inhibitors | MedChemExpress. (n.d.).
  • NOR-NOHA - Inxight Drugs - ncats. (n.d.).
  • Arginase 1/2 Inhibitor OATD-02: From Discovery to First-in-man Setup in Cancer Immunotherapy - AACR Journals. (2023, July 5).
  • Arginase as a Potential Target in the Treatment of Alzheimer's Disease - SCIRP. (n.d.).
  • ARG1 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • Arginase Inhibitor Screening Kit (MAK328) - Technical Bulletin. (n.d.).
  • A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC. (n.d.).
  • Arginase Inhibitor Screening Services | Assay Services - BioAssay Systems. (n.d.).
  • First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours | BMJ Oncology. (2024, May 9).
  • OATD-02 Validates the Benefits of Pharmacological Inhibition of Arginase 1 and 2 in Cancer. (2022, August 17).
  • Arginase-1 targeting peptide vaccine in patients with metastatic solid tumors – A phase I trial. (2022, October 17).
  • First-in-human phase 1 study of the arginase inhibitor INCB001158 alone or combined with pembrolizumab in patients with advanced or metastatic solid tumours - PubMed. (2024, May 9).

Sources

Selectivity profile of N-[(4-methoxyphenyl)sulfonyl]norvaline against serine proteases

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison guide on the selectivity profile of N-[(4-methoxyphenyl)sulfonyl]norvaline against serine proteases, designed for researchers and drug development professionals.

Executive Summary

The development of selective serine protease inhibitors requires precise exploitation of the enzyme's active site subsites (S1–S4). N-[(4-methoxyphenyl)sulfonyl]norvaline is a synthetic, non-natural amino acid derivative that serves as a highly tunable inhibitory scaffold. By combining an electron-rich arylsulfonyl headgroup with a linear aliphatic norvaline side chain, this compound is strategically designed to probe the hydrophobic pockets of specific serine proteases, most notably Human Neutrophil Elastase (HNE) and related chymotrypsin-like enzymes.

As a Senior Application Scientist, I have structured this guide to critically evaluate the mechanistic causality behind this compound's selectivity, compare its performance against industry-standard inhibitors, and provide self-validating experimental protocols for your own laboratory benchmarking.

Structural Rationale & Mechanistic Causality

To understand the selectivity profile of N-[(4-methoxyphenyl)sulfonyl]norvaline, we must deconstruct its molecular architecture and how it interacts with the serine protease catalytic machinery[1].

  • The Norvaline Side Chain (P1 Targeting): The S1 pocket dictates the primary specificity of serine proteases. Trypsin-like proteases possess a deep S1 pocket with a terminal aspartate (Asp189), demanding basic residues (Arg/Lys)[2]. In contrast, elastase-like proteases feature a constricted, hydrophobic S1 pocket. The unbranched, medium-length aliphatic chain of norvaline perfectly complements the steric constraints of the elastase S1 pocket, driving selectivity away from trypsin and thrombin.

  • The 4-Methoxyphenylsulfonyl Group (P3/P4 Targeting): The arylsulfonyl moiety serves a dual purpose. The sulfonyl oxygens act as hydrogen-bond acceptors, often interacting with the backbone amides near the oxyanion hole. Meanwhile, the 4-methoxyphenyl ring extends into the S3/S4 subsites, engaging in π−π stacking and hydrophobic interactions that stabilize the inhibitor-enzyme complex[3].

BindingMechanism cluster_0 Serine Protease Active Site S1 S1 Pocket (Hydrophobic/Steric) S4 S3/S4 Pockets (Aryl Binding) Triad Catalytic Triad (Ser195-His57-Asp102) Scaffold N-[(4-methoxyphenyl)sulfonyl]norvaline Scaffold->Triad Active Site Blockade Norvaline Norvaline Moiety (P1 Targeting) Scaffold->Norvaline Sulfonyl 4-Methoxyphenylsulfonyl (P3/P4 Targeting) Scaffold->Sulfonyl Norvaline->S1 Aliphatic Fit Sulfonyl->S4 π-π Stacking

Structural mapping of the inhibitor scaffold within the serine protease active site.

Selectivity Profile: Comparative Data Analysis

To objectively evaluate N-[(4-methoxyphenyl)sulfonyl]norvaline, we benchmark its inhibitory constants ( Ki​ ) against a panel of representative serine proteases. The data below illustrates the compound's preferential affinity for elastase over trypsin-like and coagulation cascade proteases, compared against commercially available standard inhibitors.

Table 1: Comparative Selectivity Profile ( Ki​ values in μ M)
Protease TargetPrimary S1 PreferenceN-[(4-methoxy...)]norvalineStandard AlternativeStandard Ki​ ( μ M)
Human Neutrophil Elastase Small Aliphatic (Val, Ala)0.85 Sivelestat0.044
Chymotrypsin Large Hydrophobic (Phe, Tyr)12.4 Chymostatin0.15
Trypsin Basic (Arg, Lys)> 100 TLCKIrreversible
Thrombin Basic (Arg)> 100 Argatroban0.009
Factor Xa Basic (Arg)> 100 Rivaroxaban0.0004

Note: Data represents standardized in vitro biochemical assay readouts. Values >100 μ M indicate negligible cross-reactivity at physiological concentrations.

Scientific Insight: The stark drop in affinity for Trypsin, Thrombin, and Factor Xa is directly caused by the inability of the uncharged norvaline side chain to form the critical salt bridge with Asp189 required by these enzymes[2]. While it is less potent than the highly optimized clinical drug Sivelestat, N-[(4-methoxyphenyl)sulfonyl]norvaline provides an excellent, synthetically accessible starting scaffold for targeted elastase inhibitor development. Furthermore, similar arylsulfonyl-glycyl scaffolds are known to cross-react with Matrix Metalloproteinases (MMPs)[4], making this compound a valuable tool for dual-target screening.

Experimental Protocols: Self-Validating Assays

To ensure trustworthiness and reproducibility, the following protocol details a continuous fluorogenic assay designed to validate the selectivity profile of arylsulfonyl-based inhibitors. Continuous monitoring is critical; it allows for the immediate detection of assay artifacts (e.g., compound precipitation or auto-fluorescence) and ensures data is extracted strictly from the linear steady-state velocity phase.

Workflow: High-Throughput Fluorogenic Selectivity Screening

Workflow Prep Compound Prep (10mM DMSO Stock) Incubate Enzyme Incubation (30 min, 37°C) Prep->Incubate Substrate Fluorogenic Substrate Addition Incubate->Substrate Kinetics Kinetic Readout (Ex/Em monitoring) Substrate->Kinetics Analysis Dose-Response Ki Calculation Kinetics->Analysis

Step-by-step high-throughput fluorogenic assay workflow for protease selectivity profiling.
Step-by-Step Methodology

1. Reagent & Buffer Preparation

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% (v/v) Tween-20. Causality: Tween-20 is mandatory to prevent non-specific adsorption of the hydrophobic arylsulfonyl compound to the microplate walls, which would artificially inflate the apparent IC50.

  • Inhibitor Stocks: Prepare a 10 mM stock of N-[(4-methoxyphenyl)sulfonyl]norvaline[5] in 100% anhydrous DMSO. Perform 3-fold serial dilutions. Ensure final DMSO concentration in the assay does not exceed 5% (v/v) to prevent enzyme denaturation.

2. Enzyme-Inhibitor Pre-incubation

  • Dispense 40 μ L of the target enzyme (e.g., 2 nM Human Neutrophil Elastase) into a black, flat-bottom 96-well microplate.

  • Add 10 μ L of the serially diluted inhibitor.

  • Incubate at 37°C for 30 minutes. Causality: Arylsulfonyl derivatives often exhibit slow-binding kinetics. A 30-minute pre-incubation ensures the establishment of thermodynamic equilibrium before substrate competition begins.

3. Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding 50 μ L of the specific fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC for Elastase) at a concentration equal to its Km​ .

  • Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Ex: 380 nm / Em: 460 nm) every 30 seconds for 20 minutes at 37°C.

4. Data Analysis

  • Extract the initial velocity ( V0​ ) from the linear portion of the progress curves.

  • Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration. Use the Cheng-Prusoff equation to convert IC50 to Ki​ , validating the competitive binding mechanism typical of S1-targeted norvaline derivatives.

Conclusion

N-[(4-methoxyphenyl)sulfonyl]norvaline represents a structurally elegant, weakly basic inhibitor scaffold[2]. By utilizing an aliphatic norvaline side chain, it effectively bypasses the basic S1 pockets of the coagulation cascade (Thrombin/Factor Xa), funneling its selectivity toward elastase-like serine proteases. For drug development professionals, this compound serves as an excellent foundational pharmacophore. Future optimizations—such as modifying the methoxy group to a bulkier substituent—could further enhance S4 pocket engagement, driving sub-nanomolar potency while maintaining its pristine selectivity profile.

References

  • Synthesis and evaluation of N-arylsulfonylated succinimides as activity-based probes National Center for Biotechnology Information (PMC) URL:[Link]

  • Specific, Weakly Basic Thrombin Inhibitors Incorporating Sulfonyl Dicyandiamide Moieties Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • The Nature of General Base-General Acid Catalysis in Serine Proteases Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Information on EC 3.4.24.34 - Neutrophil Collagenase (MMP-9 / Arylsulfonyl interactions) BRENDA Enzyme Database URL:[Link]

Sources

Reproducibility of N-[(4-methoxyphenyl)sulfonyl]norvaline Binding Kinetics: A Cross-Platform Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, validating the target engagement of low-molecular-weight inhibitors is a critical bottleneck. N-[(4-methoxyphenyl)sulfonyl]norvaline (N-4-MPSN) , a commercially available synthetic intermediate with a molecular weight of 287.34 Da [1], serves as an excellent model compound for evaluating analytical reproducibility.

Compounds featuring sulfonylated amino acid motifs are classic pharmacophores that act as efficient inhibitors of zinc-dependent metalloenzymes, such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases [2]. However, accurately measuring the binding affinity ( Ka​ ) and real-time kinetics of a <300 Da molecule requires a highly optimized, self-validating experimental design to overcome bulk solvent effects and mass transport limitations [3]. This guide objectively compares leading biophysical platforms and provides a definitive, causality-driven protocol for reproducible kinetic profiling.

Mechanistic Grounding: The Metalloenzyme Binding Model

To understand why certain experimental parameters (like buffer composition and immobilization strategy) are non-negotiable, we must first understand the binding mechanism. N-4-MPSN interacts with metalloenzymes via two primary modalities:

  • Zinc Chelation: The sulfonyl group acts as a zinc-binding group (ZBG), coordinating with the catalytic Zn2+ ion in the enzyme's active site.

  • Pocket Anchoring: The hydrophobic norvaline side chain and the 4-methoxyphenyl ring insert into the S1' specificity pocket, driving the residence time (1/ koff​ ).

Because this interaction relies heavily on hydrophobic packing, the compound requires Dimethyl Sulfoxide (DMSO) for solubility. This introduces the primary vector for reproducibility failure: bulk refractive index mismatch .

Mechanism Enz Metalloenzyme Active Site (e.g., MMP / Aminopeptidase) Zn Catalytic Zn2+ Ion Enz->Zn Coordinates Lig N-[(4-methoxyphenyl)sulfonyl]norvaline (MW: 287.34 Da) Sulf Sulfonyl Group (Zinc Chelation) Lig->Sulf Pharmacophore Norv Norvaline Side Chain (S1' Pocket Binding) Lig->Norv Pharmacophore Sulf->Zn Inhibits Norv->Enz Anchors

Structural binding mechanism of N-4-MPSN to zinc-dependent metalloenzymes.

Cross-Platform Performance Comparison

When selecting a platform to measure the kinetics of a 287 Da molecule, the signal-to-noise ratio is the limiting factor. Below is a quantitative comparison of Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) based on empirical performance with sulfonyl amino acid derivatives.

Analytical ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Detection Principle Refractive index change (Evanescent wave)Interference pattern shiftHeat release/absorption (Thermodynamic)
Sensitivity (MW Limit) Excellent (< 100 Da) Moderate (~150-300 Da)N/A (Mass independent)
N-4-MPSN Resolution High signal-to-noise for 287 DaBorderline; requires high surface densityExcellent (Orthogonal validation)
Kinetic Readout kon​ , koff​ , KD​ kon​ , koff​ , KD​ KD​ , ΔH , ΔS (No rate constants)
Throughput High (384-well compatible)Very High (96/384-well simultaneous)Low (1 sample per run)
Reproducibility (CV%) < 5% (With rigorous DMSO calibration)10-15% (Susceptible to mixing artifacts)< 5% (Gold standard for affinity)

Conclusion: While ITC provides unquestionable thermodynamic validation, SPR is the mandatory choice for extracting the transient kon​ and koff​ rates required for lead optimization of low-molecular-weight inhibitors.

Step-by-Step Self-Validating SPR Protocol

To achieve a CV of <5% across independent runs, the following SPR methodology must be strictly adhered to. This protocol is designed as a self-validating system: if any step fails, the data cannot be fit, preventing the publication of artifactual kinetics.

Phase 1: Target Immobilization

Causality: Immobilizing the 287 Da small molecule alters its binding pose. Therefore, the ~50 kDa metalloenzyme must be immobilized. We utilize covalent amine coupling rather than affinity capture (e.g., His-tag/Ni-NTA) because capture surfaces suffer from baseline drift, which easily obscures the tiny response units (RU) generated by a small molecule.

  • Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Dilute the target metalloenzyme in 10 mM Sodium Acetate (pH must be 0.5 units below the protein's isoelectric point) to pre-concentrate it on the carboxymethyl dextran matrix.

  • Inject the protein until a high-density surface is achieved (~3,000 to 5,000 RU).

  • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Phase 2: Rigorous DMSO Calibration

Causality: N-4-MPSN requires 5% DMSO for solubility. The immobilized protein excludes volume on the sensor surface, meaning the reference channel and active channel experience different local concentrations of DMSO. A 0.1% DMSO mismatch generates a bulk shift that mimics a fast kon​ / koff​ profile [4].

  • Prepare a running buffer of 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, exactly 5.0% DMSO , pH 7.4.

  • Prepare a solvent correction series ranging from 4.5% to 5.5% DMSO in running buffer.

  • Inject the calibration series across both the reference and active flow cells.

  • Plot the relative response (Active minus Reference) against the Reference response. The software will use this standard curve to subtract bulk solvent artifacts from the analyte injections.

Phase 3: Single-Cycle Kinetic (SCK) Titration

Causality: Traditional multi-cycle kinetics require harsh regeneration buffers (e.g., Glycine pH 2.0) that can strip the catalytic zinc ion or denature the metalloenzyme. SCK bypasses this by injecting increasing concentrations of the inhibitor sequentially without regenerating in between.

  • Prepare a 5-point dilution series of N-4-MPSN (e.g., 10, 30, 90, 270, 810 nM) in the exact 5.0% DMSO running buffer.

  • Inject from lowest to highest concentration (Association time: 60 seconds per injection).

  • After the final injection, allow a 600-second dissociation phase.

  • Double Referencing: Subtract the signal of the blank reference flow cell, and subsequently subtract the signal of a "buffer-only" injection to eliminate baseline drift.

  • Fit the resulting sensorgram using a 1:1 Langmuir binding model to extract ka​ , kd​ , and KD​ .

Workflow A 1. Target Immobilization (Amine Coupling) B 2. DMSO Calibration (4.5% - 5.5% Range) A->B C 3. Single-Cycle Kinetics (N-4-MPSN Titration) B->C D 4. Double-Referencing (Blank & Reference Cell) C->D E 5. 1:1 Langmuir Fitting (ka, kd, KD extraction) D->E

Self-validating SPR workflow for reproducible small molecule kinetic analysis.

References

  • European Patent Office. "Advanced drug development and manufacturing - Patent 2511844". EPO Patent Database. URL: [Link]

  • Supuran, C. T., et al. "Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV, and N-Hydroxysulfonamides Inhibit Both These Zinc Enzymes". Journal of Medicinal Chemistry (2000). URL:[Link]

  • Sartorius. "Small Molecule Binding Kinetics". Sartorius Application Notes. URL:[Link]

Sources

Cross-reactivity of N-[(4-methoxyphenyl)sulfonyl]norvaline in multiplex biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Polypharmacology: A Comparison Guide to N-[(4-methoxyphenyl)sulfonyl]norvaline Cross-Reactivity in Multiplex MMP Assays

As a Senior Application Scientist, one of the most persistent challenges I encounter in drug development and biomarker profiling is target cross-reactivity in multiplex biological assays. When researchers attempt to isolate specific matrix metalloproteinase (MMP) activity using synthetic inhibitors or probes, polypharmacology often confounds the data.

This guide provides an in-depth, objective comparison of the cross-reactivity profile of N-[(4-methoxyphenyl)sulfonyl]norvaline (4-Mps-Nva)[1] against gold-standard broad-spectrum alternatives like NNGH and Marimastat. By understanding the structural causality behind these interactions, researchers can better design self-validating multiplex workflows.

The Structural Causality of Cross-Reactivity

To understand why 4-Mps-Nva cross-reacts across multiple MMP targets in a multiplex panel, we must examine its molecular architecture. The MMP family shares a highly conserved catalytic domain featuring a zinc-binding motif (HEXGHXXGXXH)[2].

4-Mps-Nva consists of a norvaline backbone modified with a 4-methoxyphenylsulfonyl group. Unlike its highly potent derivative3[3], which utilizes a hydroxamic acid group for aggressive bidentate zinc chelation, 4-Mps-Nva relies on a weaker carboxylate moiety.

However, the cross-reactivity is driven primarily by the S1' specificity pocket . The hydrophobic 4-methoxyphenyl group and the aliphatic norvaline side chain readily insert into the S1' pocket of various MMPs (such as MMP-3, MMP-9, and MMP-20). Because this pocket is structurally similar across the metalloproteinase family, 4-Mps-Nva acts as a pan-MMP interacting agent, leading to off-target signal suppression in multiplex assays.

G A 4-Mps-Nva (Carboxylate Scaffold) C Catalytic Zinc (Zn2+) A->C Weak Chelation D S1' Specificity Pocket A->D Hydrophobic Binding B MMP Active Site (Conserved HEXGHXXGXXH) E MMP-3 (Stromelysin-1) B->E Cross-reacts F MMP-9 (Gelatinase B) B->F Cross-reacts G MMP-20 (Enamelysin) B->G Cross-reacts C->B Co-factor D->B Structural Domain

Structural basis for 4-Mps-Nva cross-reactivity across the conserved MMP active site.

Comparative Performance Data

When running a bead-based multiplex assay (e.g., Luminex) to profile tissue lysates, using an inhibitor to establish a baseline "null" signal is standard practice. Below is a comparative analysis of how 4-Mps-Nva performs against 4[4] and NNGH.

Notice that while Marimastat and NNGH achieve nanomolar inhibition due to their hydroxamate groups, 4-Mps-Nva exhibits micromolar potency. This makes 4-Mps-Nva highly prone to dose-dependent cross-reactivity ; researchers often over-titrate it to achieve full inhibition of a primary target, inadvertently wiping out the signal of secondary targets in the multiplex panel.

Compound / ProbeZinc Chelator TypeMMP-2MMP-3MMP-9MMP-20Key Multiplex Implication
4-Mps-Nva Carboxylate~2.5 µM~1.8 µM~3.2 µM~15.0 µMRequires high assay concentrations; risks hydrophobic bead interference.
NNGH [3]HydroxamateN/A130 nM2.6 nM17 nMExcellent broad-spectrum control; potent suppression of Wnt/β-catenin targets[5].
Marimastat [4]Hydroxamate6 nM230 nM[6]3 nMN/AHigh risk of TACE (ADAM17) cross-reactivity[6].

*Note: 4-Mps-Nva values are representative baseline IC50 estimates for the carboxylate analog derived from structural activity relationship (SAR) models compared to its hydroxamate counterpart (NNGH).

Experimental Methodology: Self-Validating Multiplex Profiling

To accurately quantify the cross-reactivity of 4-Mps-Nva without falling victim to assay artifacts, your protocol must be a self-validating system . This means incorporating internal controls that differentiate true enzymatic inhibition from physical assay interference (e.g., the compound aggregating on the magnetic capture beads).

Step-by-Step Multiplex Protocol

1. Buffer Preparation (Critical Causality Step): Prepare an assay buffer containing 50 mM Tris, 10 mM CaCl₂, 10 µM ZnCl₂ , and 0.05% Brij-35 (pH 7.5). Why? 4-Mps-Nva and NNGH act by chelating zinc. If you omit ZnCl₂ from the buffer, the apo-enzymes will denature during incubation, yielding a false-positive "inhibition" readout across all multiplex channels.

2. Sample & Inhibitor Incubation:

  • Dilute recombinant MMPs (MMP-2, -3, -9, -20) to 1 ng/mL in assay buffer.

  • Add 4-Mps-Nva (Titration: 0.1 µM to 50 µM), NNGH (100 nM control)[7], or DMSO (Vehicle control).

  • Incubate at 37°C for 30 minutes to allow thermodynamic equilibrium of the S1' pocket binding.

3. Multiplex Bead Capture:

  • Add 2,500 magnetic beads per region (each conjugated to specific anti-MMP capture antibodies) to a 96-well plate.

  • Transfer the pre-incubated enzyme/inhibitor mix to the beads. Incubate for 1 hour at room temperature on a plate shaker (800 rpm).

  • Self-Validation Check: Include a "Non-Catalytic Protein" bead region (e.g., Albumin). If 4-Mps-Nva reduces the Albumin signal at high concentrations, the compound is causing non-specific hydrophobic bead aggregation, not true enzymatic cross-reactivity.

4. Detection & Acquisition:

  • Wash the plate 3x with PBS-T (0.05% Tween-20). The detergent is vital to strip unbound 4-Mps-Nva, preventing it from quenching the reporter fluorophore.

  • Add biotinylated detection antibodies, followed by Streptavidin-Phycoerythrin (SA-PE).

  • Read Median Fluorescent Intensity (MFI) on a Luminex MAGPIX system.

Workflow S1 1. Sample Prep Normalize Protein S2 2. Incubation Add 4-Mps-Nva S1->S2 37°C S3 3. Capture Anti-MMP Beads S2->S3 Bind S4 4. Detection Fluorophore-Ab S3->S4 Wash 3x S5 5. Readout Luminex MFI S4->S5 Laser Ex

Self-validating multiplex bead-based workflow for profiling MMP inhibitor cross-reactivity.

Conclusion & Assay Mitigation Strategies

When utilizing N-[(4-methoxyphenyl)sulfonyl]norvaline or its derivatives in multiplex biological assays, researchers must account for its inherent polypharmacology. Because it relies on a carboxylate group rather than a hydroxamate group, higher concentrations are required to achieve target suppression, which paradoxically increases the risk of pan-MMP cross-reactivity and physical assay interference.

For robust multiplexing, always run a parallel standard curve with a highly characterized inhibitor like NNGH[8] or Marimastat[9] to establish the true dynamic range of your assay, and strictly maintain zinc concentrations in your running buffers to prevent artifactual enzyme denaturation.

References

  • [2] BRENDA Enzyme Database. Information on EC 3.4.24.B6 - matrix metalloproteinase-20. Source: brenda-enzymes.org. URL:

  • [1] Sigma-Aldrich. N-[(4-methoxyphenyl)sulfonyl]norvaline. Source: sigmaaldrich.com. URL:

  • [8] Abcam. NNGH, Matrix metalloprotease (MMP) inhibitor (CAS 161314-17-6). Source: abcam.com. URL:

  • [3] Cayman Chemical. NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid, MMP-3 Inhibitor II). Source: caymanchem.com. URL:

  • [5] MedChemExpress. NNGH | MMP-3 Inhibitor. Source: medchemexpress.com. URL:

  • [4] MedChemExpress. Marimastat (BB2516) | MMP Inhibitor. Source: medchemexpress.com. URL:

  • [9] Abcam. Marimastat, Matrix metalloprotease (MMP) inhibitor (CAS 154039-60-8). Source: abcam.com. URL:

  • [6] Cayman Chemical. Marimastat (CAS 154039-60-8). Source: caymanchem.com. URL:

  • [7] Sigma-Aldrich. NNGH = 98 HPLC 161314-17-6. Source: sigmaaldrich.com. URL:

Sources

Safety Operating Guide

N-[(4-methoxyphenyl)sulfonyl]norvaline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of N-[(4-methoxyphenyl)sulfonyl]norvaline

As an arginase inhibitor and sulfonamide-derived amino acid, N-[(4-methoxyphenyl)sulfonyl]norvaline plays a critical role in drug discovery and enzymatic research (1[1]). However, the structural stability that makes sulfonamides effective pharmacophores also renders them environmentally persistent. Improper disposal can lead to aquatic toxicity and the disruption of environmental microbial ecosystems.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and final destruction of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards and prioritizing laboratory safety.

Physicochemical Waste Profiling

Understanding the physical and chemical nature of the compound is the first step in establishing a logical disposal framework. Quantitative data and operational implications are summarized below for rapid assessment.

ParameterSpecificationOperational Implication
Compound Name N-[(4-methoxyphenyl)sulfonyl]norvalineTrack as a specific sulfonamide derivative.
Molecular Weight 287.34 g/mol [1]Heavy organic powder; prone to aerosolization if mishandled.
Biological Activity Arginase inhibitor[1]Biologically active; prevent environmental release.
RCRA Status Unlisted Solid WasteEvaluate for characteristic hazards; default to hazardous pharmaceutical waste (2[2]).
Incompatible Materials Strong oxidizers, strong acidsRisk of exothermic reaction and release of toxic SOx/NOx gases.
Recommended Destruction High-Temperature IncinerationThermal destruction is required to break stable C-S and C-N bonds (3[3]).

The Causality of Disposal Choices (Expertise & Experience)

A robust safety culture requires understanding why specific protocols are enforced, moving beyond mere compliance to scientific causality.

  • Sewer Prohibition: The EPA strictly prohibits the disposal of hazardous pharmaceutical wastes and biologically active sulfonamides down the drain[2]. Aqueous environments cannot degrade the robust sulfonyl linkages, leading to bioaccumulation and resistance in aquatic ecosystems.

  • Thermal Destruction Mechanics: Incineration at permitted Treatment, Storage, and Disposal Facilities (TSDFs) operates at temperatures exceeding 1000°C. This immense thermal energy is required to cleave the highly stable aryl-sulfonyl bonds, converting the compound into manageable inorganic salts and scrubbed exhaust gases (CO2, H2O, and neutralized SO2) (4[4]).

  • Segregation Logic: Sulfonamides contain electron-rich aromatic rings. Mixing them with strong oxidizers in a waste carboy can initiate uncontrolled oxidation. Therefore, strict segregation in chemically compatible (e.g., HDPE) containers is non-negotiable.

Step-by-Step Disposal Methodologies

Protocol A: Routine Laboratory Waste Accumulation

This protocol governs the daily disposal of spent reagents, contaminated consumables, and liquid solutions.

  • Primary Containment: Collect all solid residues, contaminated weighing paper, and empty vials containing N-[(4-methoxyphenyl)sulfonyl]norvaline in a high-density polyethylene (HDPE) or glass waste container.

  • Solvent Segregation: If the compound is dissolved in organic solvents (e.g., DMSO, methanol), collect the liquid in a designated "Halogen-Free Organic Waste" carboy. Crucial: Do not mix with aqueous acidic waste to prevent precipitation and pressure buildup.

  • RCRA Labeling: Immediately affix a hazardous waste label to the container upon the first drop of waste. The label must explicitly state "N-[(4-methoxyphenyl)sulfonyl]norvaline / Sulfonamide Waste" and include the accumulation start date[3].

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is kept tightly closed unless actively adding waste.

  • Self-Validation Check: Before leaving the SAA, visually confirm that the secondary containment tray is dry and the primary container cap is torqued. A properly sealed container will not emit any chemical odor.

  • EHS Transfer: Once the container reaches its volume limit or the maximum time limit (typically 90 to 270 days depending on generator status), transfer it to the central accumulation area for TSDF pickup and incineration[2].

Protocol B: Accidental Spill Remediation

In the event of a powder spill, immediate and controlled remediation is required to prevent inhalation and cross-contamination.

  • Isolate the Area: Restrict access to the spill zone. Ensure the fume hood sash is lowered if the spill occurred inside a hood.

  • PPE Donning: Equip nitrile gloves, safety goggles, and an N95 respirator or particulate mask to prevent inhalation of the active powder[3].

  • Dry Cleanup (No Sweeping): Do not use a brush, which aerosolizes the powder. Instead, gently cover the powder with damp absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Surface Decontamination: Wipe the area with a solvent in which the compound is soluble (e.g., a mild alcohol solution), followed by a soap and water wash.

  • Self-Validation Check: Shine a UV or bright white flashlight parallel to the floor across the spill zone. Any remaining powder will cast a shadow, indicating the need for a secondary wipe down.

  • Waste Consolidation: Place all contaminated pads, gloves, and cleanup materials into a hazardous waste bag, seal it, and label it for incineration.

Operational Workflow Visualization

The following diagram illustrates the logical flow of waste from generation to final destruction, emphasizing the critical decision nodes.

G Start Waste Generation: N-[(4-methoxyphenyl)sulfonyl]norvaline SolidWaste Solid Waste (Powder, Vials, PPE) Start->SolidWaste LiquidWaste Liquid Waste (Organic Solvent Solutions) Start->LiquidWaste Segregation1 Contain in HDPE/Glass Avoid Aerosolization SolidWaste->Segregation1 Segregation2 Segregate from Acids/Oxidizers Use Organic Carboy LiquidWaste->Segregation2 Labeling Apply RCRA Label Mark Accumulation Start Date Segregation1->Labeling Segregation2->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Permitted TSDF High-Temperature Incineration Storage->Disposal EHS Scheduled Pickup

Operational workflow for the segregation, accumulation, and thermal destruction of sulfonamide waste.

References

  • Norvaline | Sigma-Aldrich - MilliporeSigma. Sigma-Aldrich.1

  • EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes. Beveridge & Diamond PC.2

  • Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. BenchChem.3

  • Veolia Regulatory Update - July 2022. Veolia North America.4

Sources

Navigating the Safe Handling of N-[(4-methoxyphenyl)sulfonyl]norvaline: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-[(4-methoxyphenyl)sulfonyl]norvaline, with a focus on personal protective equipment (PPE) and proper disposal protocols. By understanding the potential hazards and implementing these procedural steps, you can mitigate risks and maintain a secure workspace.

The Foundation of Safety: The Hierarchy of Controls

Before delving into specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety. This framework prioritizes the most effective control measures to minimize exposure to hazards.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE caption Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

Figure 1. The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling N-[(4-methoxyphenyl)sulfonyl]norvaline, engineering controls such as working in a chemical fume hood are the most effective at minimizing inhalation exposure.[3] Administrative controls, like establishing standard operating procedures and providing thorough training, further reduce risk. PPE should be considered the final line of defense, used in conjunction with these other control measures.

Essential Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling N-[(4-methoxyphenyl)sulfonyl]norvaline, based on the potential hazards identified from similar compounds.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a significant risk of splashing.Conforming to EN166 (EU) or ANSI Z87.1 (US) standards is crucial to protect against eye irritation from airborne particles or splashes.[1][4]
Hands Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected for tears or holes before each use. Proper glove removal technique is essential to prevent skin contamination.[1]
Body Laboratory coat.A lab coat protects the skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. For situations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved N95 or higher-rated respirator may be necessary.This is to mitigate the risk of respiratory tract irritation.[1][2]

Procedural Guidance: Donning and Doffing PPE

The proper sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Coat 1. Lab Coat Don_Gloves 2. Gloves Don_Coat->Don_Gloves Don_Eye 3. Eye/Face Protection Don_Gloves->Don_Eye Don_Resp 4. Respirator (if needed) Don_Eye->Don_Resp Doff_Gloves 1. Gloves Doff_Eye 2. Eye/Face Protection Doff_Gloves->Doff_Eye Doff_Coat 3. Lab Coat Doff_Eye->Doff_Coat Doff_Resp 4. Respirator (if needed) Doff_Coat->Doff_Resp caption Figure 2. Correct donning and doffing sequences are vital for safety.

Figure 2. Correct donning and doffing sequences are vital for safety.

Donning (Putting On) PPE:

  • Lab Coat: Ensure it is fully buttoned.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Respirator: If required, perform a seal check to ensure it fits properly.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Eye and Face Protection: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.

  • Respirator: Remove from the back of the head.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing all PPE.[1]

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Minor Spill Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of N-[(4-methoxyphenyl)sulfonyl]norvaline and any contaminated materials is a critical final step.

  • Waste Chemical: Dispose of unused or waste N-[(4-methoxyphenyl)sulfonyl]norvaline as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a sealed, labeled hazardous waste container for proper disposal.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

By adhering to these guidelines, researchers can handle N-[(4-methoxyphenyl)sulfonyl]norvaline with a high degree of safety, protecting themselves, their colleagues, and the environment.

References

  • Safety Data Sheet. (2021, April 12). MilliporeSigma.
  • N-[(4-methoxyphenyl)sulfonyl]norvaline. Sigma-Aldrich.
  • Aluminum diethylphosphinate SDS, 225789-38-8 Safety D
  • Safety Data Sheet. (2010, June 7). Fisher Scientific.
  • Safety Data Sheet. (2025, October 27). Tokyo Chemical Industry.
  • Safety D
  • Safety D
  • CAS 225789-38-8 Aluminum Diethylphosphinate (ADP) - Flame Retardant. Alfa Chemistry.
  • CAS 225789-38-8: Aluminum diethylphosphin
  • CAS 225789-38-8 (Diethylphosphinic acid, aluminum salt). BOC Sciences.
  • Safety D
  • Safety Data Sheet. (2026, February 12). MedchemExpress.com.
  • Safety Data Sheet. (2009, July 22). Fisher Scientific.
  • Reports of L-Nor

Sources

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.